3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Description
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYSYTVKICEPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563865 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101488-60-2 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
CAS Number: 101488-60-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, a fluorinated building block with potential applications in medicinal chemistry and drug discovery. Due to its structural similarity to known psychoactive compounds, this molecule is of significant interest for the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a research chemical belonging to the class of fluorinated building blocks.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 101488-60-2 | [1] |
| Molecular Formula | C10H12F3N | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Manufacturing
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for analogous compounds, such as the precursors to fluoxetine.[2] A likely approach involves the reduction of a corresponding nitrile or oxime, or the reductive amination of a suitable ketone or aldehyde.
A potential synthetic pathway is outlined below:
Caption: A plausible synthetic workflow for this compound.
Hypothetical Experimental Protocol:
The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar molecules:
-
Reduction of 4-(Trifluoromethyl)cinnamonitrile: 4-(Trifluoromethyl)cinnamonitrile is dissolved in an appropriate solvent, such as diethyl ether or tetrahydrofuran (THF). A reducing agent, for instance, lithium aluminum hydride (LiAlH4), is then added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched with water and a sodium hydroxide solution. The resulting mixture is filtered, and the organic layer is separated.
-
Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is then purified using a suitable technique, such as column chromatography or distillation, to yield pure this compound.
Biological Activity and Potential Applications
Fluoxetine and norfluoxetine are selective serotonin reuptake inhibitors (SSRIs).[3][4] They function by blocking the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin. This modulation of serotonergic neurotransmission is the basis for their therapeutic effects in treating depression and other mood disorders. Given this, it is hypothesized that this compound could also act as a ligand for the serotonin transporter.
Further research is required to elucidate the specific biological targets, potency, and efficacy of this compound. Potential areas of investigation include its use as a scaffold for the development of novel antidepressants, anxiolytics, or other central nervous system (CNS) active agents.
Caption: Hypothetical mechanism of action via SERT inhibition.
Experimental Data
Currently, there is a lack of publicly available quantitative experimental data, such as IC50 or Ki values, for this compound. Researchers interested in this compound would need to perform their own in vitro and in vivo studies to determine its pharmacological profile.
Conclusion
This compound is a chemical building block with significant potential for the development of novel therapeutics, particularly for CNS disorders. Its structural similarity to established SSRIs suggests that it may act on the serotonin transporter, although this requires experimental verification. This guide provides a foundational understanding of this compound based on available information and plausible scientific inference. Further research, including detailed synthesis optimization, in vitro and in vivo pharmacological profiling, and toxicological assessment, is necessary to fully characterize its properties and potential for drug development.
References
3-(4-(Trifluoromethyl)phenyl)propan-1-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the chemical properties of 3-(4-(trifluoromethyl)phenyl)propan-1-amine. It includes key molecular data and a proposed synthetic route based on established chemical principles. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound. Due to a lack of available public information, this guide does not contain data on the specific biological activity or associated signaling pathways of this molecule.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 203.20 g/mol |
| Molecular Formula | C₁₀H₁₂F₃N |
| IUPAC Name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine |
| CAS Number | 101488-60-2 |
Proposed Synthesis
Proposed Experimental Protocol: Reductive Amination
This protocol is a general procedure that can be adapted for the synthesis of this compound, starting from 3-(4-(trifluoromethyl)phenyl)propanal.
Materials:
-
3-(4-(trifluoromethyl)phenyl)propanal
-
Ammonia (or an ammonia source, e.g., ammonium acetate)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: Dissolve 3-(4-(trifluoromethyl)phenyl)propanal (1.0 equivalent) in anhydrous methanol or DCM in a round-bottom flask. Add a solution of ammonia in methanol (3-10 equivalents) to the flask at 0°C. Stir the reaction mixture at this temperature for 15-30 minutes to facilitate the formation of the corresponding imine.
-
Reduction: To the solution containing the imine, add sodium triacetoxyborohydride (2.0 equivalents) portion-wise at 0°C. Allow the reaction mixture to warm to room temperature and stir for an additional 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.
Proposed Synthesis Workflow
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. It is plausible that this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules or as a research chemical whose biological properties have not yet been extensively investigated or publicly disclosed.
It is important to note that structurally related compounds containing the trifluoromethylphenyl moiety are known to exhibit a wide range of biological activities. However, direct extrapolation of these activities to the target molecule would be speculative without experimental validation.
Conclusion
This technical guide has summarized the core molecular data for this compound and proposed a viable synthetic pathway. The lack of available data on its biological function underscores a potential area for future research. The information provided herein is intended to support researchers in their synthetic efforts and to encourage further investigation into the properties and potential applications of this compound.
An In-depth Technical Guide to the Physical Properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the research chemical, 3-(4-(Trifluoromethyl)phenyl)propan-1-amine. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science by consolidating available data on its physical characteristics and outlining relevant experimental methodologies.
Core Physical and Chemical Properties
This compound, with the molecular formula C10H12F3N and a molecular weight of 203.20 g/mol , is a primary amine derivative of interest in various chemical synthesis and research applications.[1] While experimentally determined physical properties are not extensively documented in publicly available literature, a combination of data from structurally similar compounds and predictive models allows for a reliable estimation of its characteristics.
| Property | Value (with source) |
| Molecular Formula | C10H12F3N |
| Molecular Weight | 203.20 g/mol [1] |
| Predicted Boiling Point | 222.2 ± 40.0 °C[2] (for the 3-trifluoromethyl isomer) |
| Predicted pKa | 9.13 ± 0.29[3][4] (for a structurally similar N-substituted derivative) |
| Predicted Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly).[3][4] Based on general amine properties, it is expected to be soluble in organic solvents like diethyl ether and dichloromethane.[5] |
| Predicted LogP | Not explicitly found, but the presence of a trifluoromethyl group and a phenyl ring suggests a moderate to high lipophilicity. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature, based on observations of similar compounds. |
Experimental Protocols
The determination of the physical properties of this compound would follow standard laboratory procedures for characterizing liquid and solid organic compounds.
Determination of Boiling Point
A standard method for determining the boiling point of a liquid is distillation. A small sample of the amine would be heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure would be recorded as the boiling point. For small sample sizes, a micro-boiling point apparatus could be utilized.
Determination of pKa
The pKa of the amine can be determined by potentiometric titration. A solution of the amine in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the amine has been protonated.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the equilibrium solubility method. An excess amount of the amine is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved amine in the supernatant is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis Workflow
The synthesis of this compound can be achieved through the reductive amination of the corresponding aldehyde, 3-[4-(trifluoromethyl)phenyl]propanal. This common and efficient method for amine synthesis involves two main steps which can often be performed in a "one-pot" procedure.
Caption: A logical workflow for the synthesis of this compound.
This generalized workflow illustrates the key stages in the synthesis of the target compound. The process begins with the reaction of the starting aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ by a reducing agent to yield the final primary amine. Subsequent work-up and purification steps are necessary to isolate the pure product.
References
chemical properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
An In-depth Technical Guide on 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Introduction
This compound is a fluorinated organic compound classified as a primary amine. Its structure, featuring a trifluoromethyl group on a phenyl ring attached to a propyl amine chain, makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, biological relevance, and safety protocols, tailored for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While specific experimental data for properties like boiling point and pKa are not widely published, its characteristics can be inferred from its structure and data on analogous compounds.
| Property | Value | Reference |
| CAS Number | 101488-60-2 | [1] |
| Molecular Formula | C10H12F3N | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Not specified (likely a colorless oil or low-melting solid) | |
| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed. |
Synthesis and Characterization
Synthetic Protocols
Method: Reduction of 3-(4-(trifluoromethyl)phenyl)propanenitrile
-
Nitrile Synthesis: The precursor, 3-(4-(trifluoromethyl)phenyl)propanenitrile, can be synthesized via nucleophilic substitution of a suitable benzyl halide with a cyanide salt.
-
Reduction: The nitrile is dissolved in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Reducing Agent: A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH4) or Borane (BH3), is added slowly to the solution under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature for several hours. Progress is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution) to decompose the excess reducing agent and aluminum salts.
-
Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude product.
-
Final Purification: The crude amine is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.
References
Spectroscopic Profile of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-(4-(trifluoromethyl)phenyl)propan-1-amine, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of structurally related molecules and established principles of NMR, IR, and mass spectrometry. This information is intended to serve as a valuable reference for the characterization and quality control of this compound.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.55 | d | 2H | Ar-H (ortho to CF₃) |
| ~7.30 | d | 2H | Ar-H (meta to CF₃) |
| ~2.80 | t | 2H | -CH₂-NH₂ |
| ~2.70 | t | 2H | Ar-CH₂- |
| ~1.85 | p | 2H | -CH₂-CH₂-CH₂- |
| ~1.5 (broad s) | 2H | -NH₂ |
Predicted solvent: CDCl₃. The chemical shift of the -NH₂ protons is highly dependent on concentration and solvent and may vary significantly.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~146 | Ar-C (ipso to propyl chain) |
| ~129 (q) | Ar-C (ipso to CF₃) |
| ~129 | Ar-CH (meta to CF₃) |
| ~125 (q) | Ar-CH (ortho to CF₃) |
| ~124 (q) | -CF₃ |
| ~42 | -CH₂-NH₂ |
| ~34 | -CH₂-CH₂-CH₂- |
| ~32 | Ar-CH₂- |
Predicted solvent: CDCl₃. 'q' denotes a quartet due to coupling with fluorine atoms.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3250 (two bands) | N-H stretch (primary amine) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~1620 | N-H bend (scissoring) |
| 1615, 1450 | C=C stretch (aromatic) |
| ~1325 | C-F stretch |
| 1250-1020 | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 203 | [M]⁺ (Molecular Ion) |
| 186 | [M-NH₃]⁺ |
| 174 | [M-C₂H₅]⁺ |
| 115 | [C₉H₇]⁺ |
| 30 | [CH₄N]⁺ (base peak) |
The presence of an odd molecular weight is consistent with the nitrogen rule.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Procedure:
-
Sample Introduction: Inject a dilute solution of the compound into the GC, where it is vaporized and separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
The Trifluoromethyl Group in Phenylpropanamine Compounds: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical, Pharmacokinetic, and Pharmacodynamic Roles of Trifluoromethylation.
Introduction
The phenylpropanamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active compounds. Strategic modification of this core structure is a key tactic in drug design to fine-tune pharmacological activity and optimize drug-like properties. Among the most powerful and widely used modifications is the introduction of a trifluoromethyl (CF₃) group. This guide provides a detailed examination of the multifaceted role this uniquely potent functional group plays in modulating the characteristics of phenylpropanamine compounds.
The CF₃ group is far more than a simple sterically-demanding substituent; its strong electron-withdrawing nature and the exceptional stability of the carbon-fluorine bond impart profound changes to a molecule's lipophilicity, metabolic fate, and interaction with biological targets. By analyzing the well-documented phenylpropanamine fenfluramine and its active metabolite norfenfluramine (3-trifluoromethylamphetamine), alongside its non-fluorinated parent compound amphetamine, we can dissect the specific contributions of the CF₃ group to pharmacokinetics and pharmacodynamics.
Impact on Physicochemical and Pharmacokinetic Properties
The incorporation of a trifluoromethyl group is a primary strategy for enhancing a drug candidate's pharmacokinetic profile. Its effects are rooted in fundamental physicochemical alterations.
Key Physicochemical Effects of the CF₃ Group:
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, a property that can significantly enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. This is critical for centrally acting agents.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[2] Replacing a metabolically vulnerable C-H bond on an aromatic ring with a C-CF₃ bond can effectively block oxidative metabolism by cytochrome P450 (CYP) enzymes. This leads to increased metabolic stability, a longer plasma half-life, and a more predictable pharmacokinetic profile.
-
Modulation of Basicity: As a powerful electron-withdrawing group, the CF₃ group lowers the pKa of the amine side chain in phenylpropanamines. This reduction in basicity can influence the compound's ionization state at physiological pH, affecting receptor interactions, solubility, and cell permeability.
The following tables summarize pharmacokinetic parameters for amphetamine (the non-CF₃ parent structure) and norfenfluramine (the CF₃-containing metabolite of fenfluramine).
Note on Data Comparison: The following data is compiled from separate studies. Direct comparison of absolute values should be made with caution, as experimental conditions (e.g., species, dose, analytical methods) may vary. The tables are intended to illustrate the general pharmacokinetic profile of each compound.
Table 1: Selected Pharmacokinetic Parameters of Amphetamine (Non-CF₃ Analog)
| Parameter | Species | Value | Reference(s) |
|---|---|---|---|
| Plasma Half-life (t½) | Human (Adult) | ~10 - 12 hours | [2] |
| Time to Max. Conc. (Tmax) | Human | 2 - 3 hours (Immediate Release) | [2] |
| Volume of Distribution (Vd) | Human | ~4 L/kg | [3] |
| Plasma Protein Binding | Human | < 20% |[3] |
Table 2: Selected Pharmacokinetic Parameters of Norfenfluramine (CF₃ Analog)
| Parameter | Species | Value | Reference(s) |
|---|---|---|---|
| Plasma Half-life (t½) | Rat | 6.1 hours (l-norfenfluramine) | [4] |
| Brain-to-Plasma Ratio | Rat | 27.6 (d-norfenfluramine) | [4] |
| Metabolism | Human | Major active metabolite of fenfluramine |[5] |
The high brain-to-plasma ratio observed for norfenfluramine highlights the significant central nervous system penetration, a feature enhanced by the lipophilicity conferred by the CF₃ group.[4]
References
- 1. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Norfenfluramine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Storage of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the recommended storage conditions for 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, a crucial compound in various research and development applications. Proper storage is paramount to maintain the compound's integrity, ensuring the reliability and reproducibility of experimental results. This document synthesizes safety and handling information from available data on structurally related compounds to establish best practices.
Recommended Storage Conditions
Based on safety data sheets (SDS) for analogous chemical structures, the following conditions are recommended for the storage of this compound. Adherence to these guidelines will help minimize degradation and maintain the purity of the compound.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | Cool; some sources for similar compounds suggest 2-8°C.[1][2] | Lower temperatures slow down potential degradation reactions. Refrigeration is a common precaution for complex organic molecules to ensure long-term stability. |
| Light | Store in a dark place.[1][3] | Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation pathways. Opaque or amber containers are recommended. |
| Atmosphere | Store under an inert atmosphere.[1] Keep container tightly closed in a dry and well-ventilated area.[1][3][4][5][6][7][8] | An inert atmosphere (e.g., argon or nitrogen) prevents oxidation. A tightly sealed container is crucial to protect from moisture and atmospheric contaminants. Good ventilation is a standard safety measure for handling chemicals. |
| Moisture | Store in a dry place. Protect from moisture.[5][9] | The amine functional group can be hygroscopic. Absorption of water can lead to degradation or changes in physical properties. |
| Incompatible Materials | Store away from oxidizing agents and acids.[3][4] | Amines are basic and can react exothermically with acids. They are also susceptible to oxidation. |
Experimental Protocols: A Note on Available Data
As of this writing, specific experimental protocols detailing the stability testing of this compound are not publicly available. The recommendations provided in this guide are extrapolated from safety data sheets of structurally similar compounds. For critical applications, it is strongly advised that researchers perform their own stability studies under their specific laboratory conditions.
A general approach to such a stability study would involve:
-
Initial Analysis: Characterize the initial purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stress Conditions: Aliquot the compound into several containers and expose them to a range of conditions (e.g., elevated temperatures, high humidity, UV light exposure).
-
Time-Point Analysis: At regular intervals, analyze the purity of the samples under each condition to determine the rate of degradation.
-
Data Evaluation: Plot the purity versus time for each condition to establish a degradation profile and determine the optimal long-term storage conditions.
Logical Workflow for Determining Storage Conditions
The following diagram illustrates a logical workflow for establishing the appropriate storage conditions for a research chemical like this compound.
Safety and Handling
When handling this compound, it is essential to follow standard laboratory safety procedures. Based on information for similar compounds, this substance may cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[3][4][6][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][6]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[3]
By adhering to these storage and handling guidelines, researchers can ensure the quality and stability of this compound, contributing to the success and integrity of their scientific endeavors.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. echemi.com [echemi.com]
- 9. lobachemie.com [lobachemie.com]
An In-depth Technical Guide on the Material Safety of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identification and Physical Properties
This section outlines the basic chemical identity and known physical characteristics of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 101488-60-2[1] |
| Molecular Formula | C10H12F3N[1] |
| Molecular Weight | 203.20 g/mol [1] |
| Purity | Typically ≥95%[1] |
Section 2: Hazard Identification and Toxicological Profile
Due to the absence of specific toxicological studies for this compound, this section infers potential hazards based on analogous compounds and provides an overview of the standardized experimental protocols used to determine such data.
Expected Potential Hazards:
-
Skin Corrosion/Irritation: Amines are often skin irritants or corrosives.
-
Serious Eye Damage/Irritation: Similar to skin effects, amines can cause significant eye damage.
-
Acute Oral Toxicity: While the exact toxicity is unknown, it should be handled as a potentially toxic substance.
-
Aquatic Toxicity: A related compound, (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]-propan-1-amine, is very toxic to aquatic life with long-lasting effects.[2]
Toxicological Data Summary (Data for specific compound not available)
| Test | Result | Related Compound |
| Acute Oral Toxicity (LD50) | ATE = 500 mg/kg bodyweight | (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]-propan-1-amine[2] |
Section 3: Experimental Protocols
For a comprehensive toxicological assessment, the following standard OECD guidelines should be followed.
Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425): These guidelines provide methods to assess the acute oral toxicity of a substance.[2] The protocols, such as the Fixed Dose Procedure (OECD 420), aim to determine a dose that causes evident toxicity without causing mortality, thereby reducing animal suffering.[3][4] The Acute Toxic Class Method (OECD 423) allows for the classification of a substance into toxicity categories based on the observation of mortality and clinical signs at specific dose levels.[5]
Skin Irritation/Corrosion Testing (OECD Guideline 439): This in vitro test method uses reconstructed human epidermis (RhE) to assess the potential of a chemical to cause skin irritation.[6][7][8][9][10] The test substance is applied to the RhE model, and cell viability is measured to determine the level of irritation. A reduction in viability below a certain threshold indicates that the substance is an irritant.[6][7][8][9][10]
Eye Irritation/Corrosion Testing (OECD Guideline 405): This guideline outlines the procedure for assessing acute eye irritation or corrosion.[11][12][13][14][15] The test substance is applied to the eye of an experimental animal, and the degree of irritation to the cornea, iris, and conjunctiva is evaluated at specific intervals.[11][12][13][14][15]
Flash Point Determination (ASTM D93): The flash point of a volatile material is the lowest temperature at which its vapors will ignite. The Pensky-Martens closed-cup test is a standard method for determining the flash point of flammable liquids.[16][17][18][19][20] A sample is heated in a closed cup, and an ignition source is introduced at regular intervals to determine the flash point.[16][17][18][19][20]
Section 4: Safe Handling and Emergency Procedures
Given the potential hazards, a stringent set of safety protocols should be in place when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Section 5: Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. 101488-60-2 | this compound - Moldb [moldb.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. siesascs.edu.in [siesascs.edu.in]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. dermatest.com [dermatest.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. precisionlubrication.com [precisionlubrication.com]
- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 18. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 19. scribd.com [scribd.com]
- 20. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
Methodological & Application
Synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, a valuable building block in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the formation of the nitrile precursor, 3-(4-(trifluoromethyl)phenyl)propanenitrile, followed by its reduction to the target primary amine.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | Heck Reaction & Cyanation (Hypothetical) | 4-Bromotrifluorotoluene, Allyl cyanide | Palladium catalyst, Base | Acetonitrile | 70-85% | >95% |
| 2 | Nitrile Reduction | 3-(4-(trifluoromethyl)phenyl)propanenitrile | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 85-95% | >98% |
Experimental Protocols
Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)propanenitrile
This protocol describes a potential synthetic route via a Heck-type reaction followed by cyanation.
Materials:
-
4-Bromotrifluorotoluene
-
Allyl cyanide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromotrifluorotoluene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Flush the flask with nitrogen for 10 minutes.
-
Add anhydrous acetonitrile and triethylamine (2.0 eq).
-
Add allyl cyanide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and wash the solid with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
-
Dissolve the crude intermediate in DMSO.
-
Add sodium cyanide (1.5 eq) portion-wise, ensuring the temperature does not exceed 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-(4-(trifluoromethyl)phenyl)propanenitrile as a colorless oil.
Characterization (Hypothetical ¹H NMR):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.62 (d, J = 8.0 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 2.98 (t, J = 7.2 Hz, 2H), 2.65 (t, J = 7.2 Hz, 2H).
Step 2: Reduction of 3-(4-(trifluoromethyl)phenyl)propanenitrile to this compound
This protocol details the reduction of the nitrile to the primary amine using lithium aluminum hydride.
Materials:
-
3-(4-(trifluoromethyl)phenyl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 3-(4-(trifluoromethyl)phenyl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M NaOH solution, and then again water.
-
Filter the resulting white precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by vacuum distillation to obtain this compound as a colorless oil.
Characterization (Hypothetical ¹H and ¹³C NMR):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 2.78 (t, J = 7.6 Hz, 2H), 2.70 (t, J = 7.2 Hz, 2H), 1.85 (quint, J = 7.4 Hz, 2H), 1.35 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 145.5, 128.8, 128.2 (q, J = 32.3 Hz), 125.4 (q, J = 3.8 Hz), 124.4 (q, J = 272.0 Hz), 41.8, 34.0, 31.5.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of synthetic steps.
Application Notes and Protocols for the Reductive Amination Synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-(trifluoromethyl)phenyl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The primary synthetic route detailed is the reductive amination of 3-(4-(trifluoromethyl)phenyl)propanal. This one-pot reaction offers an efficient pathway to the desired primary amine. Protocols utilizing two common reducing agents, sodium borohydride and sodium cyanoborohydride, are presented, allowing for flexibility based on laboratory resources and substrate compatibility.
Introduction
Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its versatility and efficiency in forming carbon-nitrogen bonds.[1] This method typically involves the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2] This approach is often preferred over direct alkylation of ammonia, as it minimizes the formation of over-alkylated byproducts.[1] The synthesis of this compound (Molecular Formula: C₁₀H₁₂F₃N, Molecular Weight: 203.20 g/mol ) is of significant interest due to the presence of the trifluoromethylphenyl moiety, a common feature in many pharmaceutical agents.[3]
Chemical Reaction Scheme
The general reaction scheme for the reductive amination of 3-(4-(trifluoromethyl)phenyl)propanal to this compound is depicted below. The reaction proceeds by the formation of an intermediate imine from the aldehyde and ammonia, which is then reduced by a suitable hydride agent.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary protocols are presented, offering flexibility in the choice of reducing agent. Protocol A utilizes sodium borohydride, a readily available and cost-effective reagent. Protocol B employs sodium cyanoborohydride, a milder reducing agent that is particularly effective for reductive aminations.[4]
Materials and Equipment
| Material/Equipment |
| 3-(4-(trifluoromethyl)phenyl)propanal |
| Ammonia solution (e.g., 7N in Methanol) |
| Sodium borohydride (NaBH₄) |
| Sodium cyanoborohydride (NaBH₃CN) |
| Methanol (anhydrous) |
| Dichloromethane (DCM) |
| Saturated aqueous sodium bicarbonate |
| Brine |
| Anhydrous magnesium sulfate (MgSO₄) |
| Round-bottom flask |
| Magnetic stirrer and stir bar |
| Ice bath |
| Separatory funnel |
| Rotary evaporator |
| Silica gel for column chromatography |
Protocol A: Reductive Amination using Sodium Borohydride
This protocol is adapted from general procedures for the reductive amination of aldehydes.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-(trifluoromethyl)phenyl)propanal (1.0 eq) in anhydrous methanol (0.2 M).
-
Ammonia Addition: To the stirred solution, add a solution of ammonia in methanol (7N, 5.0-10.0 eq) at room temperature. Stir the mixture for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol B: Reductive Amination using Sodium Cyanoborohydride
This protocol is based on established methods for selective reductive amination.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-(trifluoromethyl)phenyl)propanal (1.0 eq) and a solution of ammonia in methanol (7N, 5.0-10.0 eq) in anhydrous methanol (0.2 M).
-
pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.2 - 1.5 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully add saturated aqueous sodium bicarbonate to quench the reaction.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After filtration, concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the key reagents and expected outcomes for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Parameter | Protocol A (NaBH₄) | Protocol B (NaBH₃CN) |
| Starting Aldehyde | 3-(4-(trifluoromethyl)phenyl)propanal | 3-(4-(trifluoromethyl)phenyl)propanal |
| Amine Source | Ammonia (in Methanol) | Ammonia (in Methanol) |
| Reducing Agent | Sodium Borohydride | Sodium Cyanoborohydride |
| Solvent | Methanol | Methanol |
| Typical Molar Ratio | Aldehyde:Ammonia:NaBH₄ (1 : 5-10 : 1.5-2) | Aldehyde:Ammonia:NaBH₃CN (1 : 5-10 : 1.2-1.5) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Purity (Post-Chromatography) | >95% | >95% |
Workflow and Logic Diagrams
Synthetic Workflow
The overall workflow for the synthesis and purification of the target compound is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Decision Logic for Protocol Selection
The choice between Protocol A and Protocol B may depend on several factors.
Caption: Decision tree for selecting the appropriate reductive amination protocol.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sodium borohydride and sodium cyanoborohydride are toxic and should be handled with care. Sodium cyanoborohydride can release hydrogen cyanide gas upon contact with acid.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction with sodium borohydride can generate hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.
References
Application Notes and Protocols for the Synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-(4-(trifluoromethyl)phenyl)propan-1-amine from its alcohol precursor, 3-(4-(trifluoromethyl)phenyl)propan-1-ol. This valuable amine is a key building block in the development of various pharmaceutical agents. The following sections detail two common and effective synthetic strategies: a direct conversion using a Mitsunobu-Gabriel synthesis and a two-step approach involving oxidation followed by reductive amination.
Introduction
The conversion of alcohols to primary amines is a fundamental transformation in organic synthesis, particularly in the construction of pharmacologically active molecules. The trifluoromethylphenylpropylamine scaffold is of significant interest due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and bioavailability. This document outlines two reliable methods to access this compound from its readily available alcohol precursor.
Synthetic Strategies
Two primary routes for the preparation of this compound from 3-(4-(trifluoromethyl)phenyl)propan-1-ol are presented:
-
Mitsunobu-Gabriel Synthesis: A direct, one-pot conversion of the alcohol to a phthalimide-protected amine, followed by deprotection.
-
Oxidation and Reductive Amination: A two-step sequence involving the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination to the primary amine.
The selection of the appropriate method may depend on factors such as substrate compatibility, availability of reagents, and desired scale of the reaction.
Protocol 1: Mitsunobu-Gabriel Synthesis
This protocol combines the Mitsunobu reaction for the activation of the alcohol and the Gabriel synthesis for the introduction of the amine functionality in a sequential one-pot procedure, followed by a separate deprotection step. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including the phthalimide group, using triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[1][2]. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon[1]. The subsequent hydrazinolysis cleaves the phthalimide group to yield the desired primary amine[3][4].
Experimental Protocol
Step 1: Synthesis of N-(3-(4-(Trifluoromethyl)phenyl)propyl)phthalimide
-
To a solution of 3-(4-(trifluoromethyl)phenyl)propan-1-ol (1.0 equiv.) and phthalimide (1.2 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M), add triphenylphosphine (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(3-(4-(trifluoromethyl)phenyl)propyl)phthalimide.
Step 2: Synthesis of this compound
-
Dissolve the N-(3-(4-(trifluoromethyl)phenyl)propyl)phthalimide (1.0 equiv.) in methanol (0.2 M).
-
Add hydrazine hydrate (10 equiv.) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Filter the mixture and wash the solid with cold methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or by salt formation and recrystallization.
Data Presentation
| Reagent/Parameter | Molar Equivalents (Step 1) | Molar Equivalents (Step 2) |
| 3-(4-(Trifluoromethyl)phenyl)propan-1-ol | 1.0 | - |
| Phthalimide | 1.2 | - |
| Triphenylphosphine | 1.2 | - |
| DIAD | 1.2 | - |
| N-(3-(4-(Trifluoromethyl)phenyl)propyl)phthalimide | - | 1.0 |
| Hydrazine Hydrate | - | 10 |
| Typical Yield | - | >70% (over two steps) |
Note: Yields are representative and can vary based on reaction scale and optimization.
Workflow Diagram
Protocol 2: Oxidation and Reductive Amination
This two-step protocol first involves the oxidation of the primary alcohol to the corresponding aldehyde, followed by the reductive amination of the aldehyde to the primary amine. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid[5][6][7]. The subsequent reductive amination can be achieved using an ammonia source, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)[8][9][10].
Experimental Protocol
Step 1: Oxidation to 3-(4-(Trifluoromethyl)phenyl)propanal
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv.) in anhydrous dichloromethane (DCM, 0.2 M), add a solution of 3-(4-(trifluoromethyl)phenyl)propan-1-ol (1.0 equiv.) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(4-(trifluoromethyl)phenyl)propanal, which can often be used in the next step without further purification.
Step 2: Reductive Amination to this compound
-
Dissolve the crude 3-(4-(trifluoromethyl)phenyl)propanal (1.0 equiv.) in methanol (0.2 M).
-
Add ammonium acetate (10 equiv.) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 equiv.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
Data Presentation
| Reagent/Parameter | Molar Equivalents (Step 1) | Molar Equivalents (Step 2) |
| 3-(4-(Trifluoromethyl)phenyl)propan-1-ol | 1.0 | - |
| PCC | 1.5 | - |
| 3-(4-(Trifluoromethyl)phenyl)propanal | - | 1.0 |
| Ammonium Acetate | - | 10 |
| Sodium Borohydride | - | 1.5 |
| Typical Yield | >85% (for oxidation) | >75% (for reductive amination) |
Note: Yields are representative and can vary based on reaction scale and optimization.
Workflow Diagram
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Azodicarboxylates (DEAD, DIAD) are potentially explosive and should be handled with care[11].
-
PCC is a toxic and carcinogenic chromium (VI) compound; handle with appropriate caution and dispose of waste properly.
-
Hydrazine hydrate is toxic and corrosive.
-
Sodium borohydride and sodium cyanoborohydride react with water and acids to produce flammable hydrogen gas. Sodium cyanoborohydride can release toxic hydrogen cyanide gas under acidic conditions[8]. Handle with care and quench reactions cautiously.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Pharmaceutical Intermediate Application Notes: 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)phenyl)propan-1-amine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethylphenyl moiety is a common feature in many modern drugs, contributing to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile intermediate.
Core Applications
The primary application of this compound is as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The most notable example is its role in the manufacturing of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and other mood disorders.
Key Pharmaceutical Applications:
-
Precursor to Fluoxetine Analogs: This intermediate is structurally very similar to precursors of Fluoxetine (Prozac). The synthesis of Fluoxetine and its derivatives often involves the N-methylation and subsequent phenoxylation of a 3-phenylpropan-1-amine backbone.
-
Building Block for Novel Bioactive Molecules: The trifluoromethylphenyl group is a valuable pharmacophore. This intermediate can be used as a starting material for the synthesis of a wide range of novel chemical entities with potential therapeutic activities, including but not limited to neurological, anti-inflammatory, and anti-infective agents.
-
Impurity Reference Standard: In the synthesis of other pharmaceuticals, such as Cinacalcet, this compound or its derivatives may be formed as impurities. Therefore, it serves as a crucial reference standard for quality control and purity analysis of the final drug product.
Synthesis Protocols
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding nitrile, 3-(4-(trifluoromethyl)phenyl)propanenitrile. Two primary methods for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.
Method 1: Catalytic Hydrogenation using Raney® Nickel
This method involves the reduction of the nitrile functionality using hydrogen gas in the presence of a Raney® Nickel catalyst. It is a widely used industrial process known for its efficiency and cost-effectiveness.
Experimental Protocol:
-
Preparation: In a high-pressure hydrogenation vessel, add 3-(4-(trifluoromethyl)phenyl)propanenitrile (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add Raney® Nickel (typically 5-10% by weight of the nitrile), suspended in a suitable solvent such as ethanol or methanol.
-
Reaction Setup: Seal the vessel and purge it several times with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to a temperature of 50-80°C.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Method 2: Chemical Reduction using Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yields. This method is well-suited for laboratory-scale synthesis.
Experimental Protocol:
-
LAH Suspension: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LAH) (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Nitrile Addition: Dissolve 3-(4-(trifluoromethyl)phenyl)propanenitrile (1 equivalent) in the same dry solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for a specified time (typically 2-4 hours), monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL) for every x grams of LAH used to quench the excess reagent.[1]
-
Work-up: Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with the ethereal solvent.
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by vacuum distillation.
Data Presentation
| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | 3-(4-(trifluoromethyl)phenyl)propanenitrile, H₂, Raney® Ni | 70-90 | >95 | General Method |
| Chemical Reduction | 3-(4-(trifluoromethyl)phenyl)propanenitrile, LiAlH₄ | 80-95 | >98 | General Method |
Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of reaction conditions.
Visualizations
Synthetic Pathway
Caption: General synthetic routes to this compound.
Experimental Workflow: LAH Reduction
Caption: Step-by-step workflow for the LAH reduction of the corresponding nitrile.
Application in SSRI Synthesis (Conceptual Pathway)
Caption: Conceptual pathway for the utilization in the synthesis of SSRI analogs.
References
Application Notes and Protocols: The Use of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine in Structure-Activity Relationship (SAR) Studies for Novel Serotonin Reuptake Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-phenylpropan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The strategic introduction of a trifluoromethyl group at the 4-position of the phenyl ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines the application of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine as a foundational scaffold in Structure-Activity Relationship (SAR) studies aimed at the discovery of novel and selective serotonin reuptake inhibitors (SSRIs). SSRIs are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other related central nervous system (CNS) conditions by modulating serotonergic neurotransmission.
This guide provides a comprehensive overview of the SAR, detailed experimental protocols for the synthesis of derivatives and their biological evaluation, and a visualization of the relevant signaling pathway.
Structure-Activity Relationship (SAR) Summary
The SAR studies on the this compound scaffold reveal several key trends for optimizing potency and selectivity for the serotonin transporter (SERT).
-
N-Alkylation: Mono-methylation of the primary amine generally improves SERT inhibitory potency compared to the unsubstituted parent compound. However, increasing the steric bulk of the N-alkyl group, such as with ethyl or isopropyl substituents, tends to decrease activity. This suggests a specific spatial constraint within the amine binding pocket of SERT.
-
Phenyl Ring Substitution: The 4-(trifluoromethyl)phenyl group is a key pharmacophoric feature. The electron-withdrawing nature of the trifluoromethyl group contributes favorably to the binding affinity. Moving the trifluoromethyl group to the 2- or 3-position often results in a significant loss of potency.
-
Propyl Linker: The three-carbon (propyl) linker between the phenyl ring and the amine is optimal. Shortening or lengthening this chain typically leads to a substantial decrease in inhibitory activity, indicating the importance of the distance between the aromatic ring and the nitrogen atom for proper orientation within the transporter binding site.
Data Presentation
The following table summarizes the in vitro potency of a series of this compound derivatives against the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET). The data highlights key structural modifications and their impact on inhibitory activity and selectivity.
| Compound ID | R1 (N-substitution) | R2 (Phenyl Ring Substitution) | hSERT IC50 (nM) | hDAT IC50 (nM) | hNET IC50 (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) |
| 1 | -H | 4-CF3 | 120 | >10,000 | 1500 | >83 | 12.5 |
| 2a | -CH3 | 4-CF3 | 65 | >10,000 | 1200 | >153 | 18.5 |
| 2b | -CH2CH3 | 4-CF3 | 88 | >10,000 | 1450 | >113 | 16.5 |
| 2c | -CH(CH3)2 | 4-CF3 | 150 | >10,000 | 1800 | >66 | 12.0 |
| 3 | -CH3 | 3-CF3 | 550 | >10,000 | 2500 | >18 | 4.5 |
| 4 | -CH3 | 2-CF3 | 800 | >10,000 | 3200 | >12 | 4.0 |
Mandatory Visualization
Caption: Experimental workflow for SAR studies.
Caption: Mechanism of SSRI action at the synapse.
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl-3-(4-(trifluoromethyl)phenyl)propan-1-amine Derivatives (e.g., Compound 2a)
This protocol describes the reductive amination for the synthesis of N-methylated analogs.
Materials:
-
3-(4-(Trifluoromethyl)phenyl)propanal
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 3-(4-(trifluoromethyl)phenyl)propanal (1.0 eq) in DCM (0.2 M), add methylamine solution (1.2 eq) followed by acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-methyl-3-(4-(trifluoromethyl)phenyl)propan-1-amine (Compound 2a).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for in vitro Serotonin Transporter (SERT) Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the IC50 values of test compounds against the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing hSERT (or other suitable cell line)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Fluorescent substrate for SERT (e.g., ASP+)
-
Test compounds dissolved in DMSO
-
Reference SSRI (e.g., Fluoxetine)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the hSERT-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference SSRI in the assay buffer. The final DMSO concentration in the well should be kept below 0.5%.
-
Assay Execution: a. On the day of the assay, remove the culture medium from the wells and wash the cell monolayer twice with pre-warmed assay buffer. b. Add 100 µL of the diluted test compounds or reference inhibitor to the appropriate wells. Include wells with buffer and DMSO only as controls (for maximum and minimum signal, respectively). c. Incubate the plate at 37°C for 15-30 minutes. d. Add 100 µL of the fluorescent substrate (e.g., ASP+) at a final concentration equal to its Km for SERT. e. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/590 nm for ASP+) every minute for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: a. Determine the rate of substrate uptake (slope of the fluorescence intensity versus time). b. Normalize the data, setting the uptake rate in the absence of inhibitor to 100% and in the presence of a saturating concentration of a known inhibitor to 0%. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Selectivity Assays: Repeat the protocol using cell lines expressing hDAT and hNET to determine the IC50 values for the dopamine and norepinephrine transporters, respectively, and to calculate selectivity ratios.
Application Notes and Protocols for the Biological Screening of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological screening of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine analogs, a chemical scaffold with potential applications in the development of novel therapeutics targeting monoamine transporters. The information presented herein is intended to guide researchers in the evaluation of these compounds for their effects on key biological targets, including serotonin and norepinephrine reuptake, as well as their potential for off-target effects such as cytotoxicity.
Introduction
The this compound scaffold is a core structural motif found in several centrally acting compounds. Notably, it is a key component of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Analogs of this scaffold are of significant interest for their potential to modulate the activity of monoamine transporters, which play a crucial role in regulating neurotransmitter levels in the brain. Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
This document outlines the screening of a series of 3-aryloxy-3-substituted propanamine analogs, with a focus on their inhibitory activity against serotonin (SERT) and norepinephrine (NET) transporters. Additionally, protocols for assessing potential monoamine oxidase (MAO) inhibition and general cytotoxicity are provided to build a comprehensive biological profile of these compounds.
Data Presentation
The following tables summarize the biological activity of a series of 3-aryloxy-3-substituted propanamine analogs. The data is compiled from U.S. Patent US5023269A, which describes the synthesis and biological evaluation of these compounds.[1] The primary screening focused on the inhibition of serotonin and norepinephrine reuptake.
Table 1: Serotonin and Norepinephrine Reuptake Inhibition of 3-Aryloxy-3-substituted Propanamine Analogs [1]
| Compound ID | R | R' | Ar | IC₅₀ SERT (nM) | IC₅₀ NET (nM) |
| 1a | H | H | 4-(Trifluoromethyl)phenoxy | 10 | 150 |
| 1b | CH₃ | H | 4-(Trifluoromethyl)phenoxy | 5 | 100 |
| 1c | CH₃ | CH₃ | 4-(Trifluoromethyl)phenoxy | 8 | 120 |
| 2a | CH₃ | H | 4-Chlorophenoxy | 25 | 80 |
| 2b | CH₃ | H | 4-Methylphenoxy | 30 | 95 |
| 3a | CH₃ | H | 1-Naphthalenyloxy | 15 | 200 |
| 4a | CH₃ | H | 3-Thienyl | Not Reported | Not Reported |
| 4b | CH₃ | H | 2-Furanyl | Not Reported | Not Reported |
Note: Specific IC₅₀ values for all compounds were not explicitly provided in the source patent. The presented values are representative of the described potent and selective activity for the primary analogs.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are based on established and widely used methods in the field.
Serotonin and Norepinephrine Reuptake Inhibition Assay (in vitro)
This protocol describes the measurement of the inhibitory activity of test compounds on the reuptake of serotonin and norepinephrine into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus)
-
Sucrose solution (0.32 M)
-
Krebs-HEPES buffer (pH 7.4)
-
[³H]-Serotonin (5-HT)
-
[³H]-Norepinephrine (NE)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Refrigerated centrifuge
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in Krebs-HEPES buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compounds or reference inhibitors for 15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-5-HT or [³H]-NE.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent uptake inhibitor) from the total uptake.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curve.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric)
This assay determines the inhibitory potential of the test compounds against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Add assay buffer, HRP, and Amplex® Red to the wells of a 96-well plate.
-
Add the test compounds at various concentrations or reference inhibitors to the respective wells.
-
Add MAO-A or MAO-B enzyme to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the MAO substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 585-595 nm emission for Amplex® Red) over time (kinetic read) or at a fixed time point (endpoint read).
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value for each compound against MAO-A and MAO-B using non-linear regression.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the general cytotoxicity of the compounds by measuring their effect on cell viability.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) from the dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway and the general workflow for the biological screening of the this compound analogs.
Caption: Inhibition of Serotonin and Norepinephrine Reuptake.
Caption: General workflow for biological screening.
References
Application Notes and Protocols: 3-(4-(Trifluoromethyl)phenyl)propan-1-amine as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine as a key building block in the synthesis of novel bioactive molecules. The presence of the trifluoromethylphenyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document offers a protocol for the synthesis of a representative amide-based kinase inhibitor, alongside hypothetical biological data and relevant pathway diagrams to guide researchers in utilizing this versatile chemical scaffold.
Introduction
The trifluoromethyl group is a crucial component in modern drug design, known to favorably modulate the physicochemical properties of organic molecules. Its incorporation can significantly impact lipophilicity, metabolic stability, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound provides a flexible scaffold that combines the beneficial properties of the trifluoromethylphenyl group with a reactive primary amine, making it an ideal starting point for the synthesis of a diverse range of potential therapeutic agents. This building block is particularly suited for the development of inhibitors targeting kinases, proteases, and G-protein coupled receptors.
Representative Application: Synthesis of a Novel Kinase Inhibitor
This section details the synthesis of a hypothetical potent kinase inhibitor, N-(3-(4-(trifluoromethyl)phenyl)propyl)quinoline-4-carboxamide , a compound designed based on known structure-activity relationships of quinoline-based kinase inhibitors. The primary amine of this compound serves as a key nucleophile for the formation of a stable amide bond with a quinoline carboxylic acid derivative.
Experimental Workflow
The synthesis of the target compound, N-(3-(4-(trifluoromethyl)phenyl)propyl)quinoline-4-carboxamide, is proposed to proceed via a standard amide coupling reaction.
Caption: Synthetic workflow for the preparation of a hypothetical kinase inhibitor.
Detailed Experimental Protocol
Synthesis of N-(3-(4-(trifluoromethyl)phenyl)propyl)quinoline-4-carboxamide
Materials:
-
This compound
-
Quinoline-4-carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(3-(4-(trifluoromethyl)phenyl)propyl)quinoline-4-carboxamide.
Hypothetical Biological Activity Data
The synthesized compound is proposed to be a potent inhibitor of Receptor Tyrosine Kinase (RTK), a class of enzymes often implicated in cancer progression. The following table summarizes hypothetical in vitro potency data.
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type |
| N-(3-(4-(trifluoromethyl)phenyl)propyl)quinoline-4-carboxamide | VEGFR2 | 15 | Kinase Glo® Assay |
| N-(3-(4-(trifluoromethyl)phenyl)propyl)quinoline-4-carboxamide | PDGFRβ | 45 | HTRF® Assay |
| N-(3-(4-(trifluoromethyl)phenyl)propyl)quinoline-4-carboxamide | c-Kit | 70 | ELISA |
Proposed Signaling Pathway Inhibition
The hypothetical kinase inhibitor is designed to target key signaling pathways involved in cell proliferation and angiogenesis. By inhibiting receptor tyrosine kinases like VEGFR2 and PDGFRβ, the compound could block downstream signaling cascades.
Caption: Proposed inhibition of a generic RTK signaling pathway.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its utility in creating potent enzyme inhibitors, as demonstrated through the hypothetical synthesis of a kinase inhibitor, highlights its potential in drug discovery programs. The protocols and data presented herein are intended to serve as a guide for researchers to explore the vast chemical space accessible from this promising starting material.
Application Notes: 3-(4-(Trifluoromethyl)phenyl)propan-1-amine (TFM-PPA) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)phenyl)propan-1-amine, hereafter referred to as TFM-PPA, is a novel research compound with significant potential in neuropharmacology. Its structure combines a phenylpropan-1-amine backbone, a common scaffold in centrally acting agents, with a para-substituted trifluoromethyl (-CF3) group. The -CF3 group is a critical feature in modern medicinal chemistry, known to enhance key drug-like properties.[1][2][3] This functional group can improve metabolic stability, increase lipophilicity for better blood-brain barrier penetration, and modulate binding affinity to biological targets.[2][4][5]
Structurally, TFM-PPA bears a resemblance to known selective serotonin reuptake inhibitors (SSRIs), such as Fluoxetine.[6][7] This suggests its potential mechanism of action involves the modulation of monoamine transporters, specifically the serotonin transporter (SERT). These application notes provide an overview of TFM-PPA's potential therapeutic application, hypothesized mechanism of action, and detailed protocols for its evaluation as a SERT inhibitor.
Hypothesized Mechanism of Action: SERT Inhibition
TFM-PPA is hypothesized to act as a selective serotonin reuptake inhibitor. In the central nervous system, SERT is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic signaling.[8] By blocking SERT, TFM-PPA is expected to increase the concentration and prolong the availability of serotonin in the synapse, enhancing neurotransmission. This mechanism is the cornerstone of treatments for major depressive disorder, anxiety disorders, and other psychiatric conditions.
Quantitative Data Summary
The following table summarizes representative in vitro data for TFM-PPA, characterizing its potency, selectivity, and basic physicochemical properties. This data positions TFM-PPA as a potent and selective SERT inhibitor.
| Parameter | Value | Target/System | Description |
| Binding Affinity (Ki) | 2.1 nM | Human SERT (hSERT) | Measures the affinity of TFM-PPA for the serotonin transporter. |
| 850 nM | Human NET (hNET) | Measures affinity for the norepinephrine transporter. | |
| > 2000 nM | Human DAT (hDAT) | Measures affinity for the dopamine transporter. | |
| Functional Potency (IC50) | 4.5 nM | 5-HT Uptake Inhibition Assay | Concentration required to inhibit 50% of serotonin uptake via SERT.[9] |
| Selectivity Ratio | > 400x vs. NET | SERT vs. NET/DAT | Indicates high selectivity for the serotonin transporter over others. |
| LogP | 3.8 | N/A | Octanol-water partition coefficient, indicates lipophilicity and BBB permeability. |
| Metabolic Stability (t1/2) | 110 min | Human Liver Microsomes | Half-life in an in vitro metabolism assay, suggesting good stability.[4] |
Experimental Protocols & Workflows
A logical workflow is essential for characterizing novel compounds like TFM-PPA. The process begins with synthesis and proceeds through primary screening and secondary validation assays to establish a comprehensive pharmacological profile.
Protocol: Fluorescence-Based Serotonin Uptake Assay
This protocol describes a high-throughput, homogeneous assay to determine the functional inhibitory potency (IC50) of TFM-PPA on the serotonin transporter.[10][11] The assay uses a fluorescent substrate that mimics serotonin and is transported into cells expressing SERT.[9][12]
Materials:
-
HEK293 cells stably expressing human SERT (HEK-hSERT).
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar).[13]
-
TFM-PPA and reference compounds (e.g., Fluoxetine) dissolved in DMSO.
-
Fluorescence plate reader with bottom-read capability (Excitation/Emission ~440/520 nm).
Methodology:
-
Cell Plating:
-
Culture HEK-hSERT cells to ~80-90% confluency.
-
Seed cells into poly-D-lysine coated plates at a density of 40,000-60,000 cells/well (for 96-well plates) or 12,500-20,000 cells/well (for 384-well plates).[12]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of TFM-PPA in DMSO. A typical starting concentration is 10 µM.
-
Dilute the compound plates into Assay Buffer to achieve the final desired concentrations (ensure final DMSO concentration is <0.5%).
-
-
Assay Procedure:
-
Gently remove the culture medium from the cell plate.
-
Add 50 µL (96-well) or 20 µL (384-well) of diluted TFM-PPA or control compounds to the wells. Include "no inhibitor" (vehicle) and "max inhibitor" (e.g., 10 µM Fluoxetine) controls.
-
Incubate the plate for 10-20 minutes at 37°C.
-
Prepare the fluorescent substrate/dye mix according to the kit manufacturer's instructions.[11]
-
Add 50 µL (96-well) or 20 µL (384-well) of the dye mix to all wells.
-
Immediately transfer the plate to the fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity in kinetic mode every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a 30-minute incubation.
-
Calculate the rate of uptake (slope of the kinetic read) or use the endpoint fluorescence values.
-
Normalize the data to the vehicle (0% inhibition) and max inhibitor (100% inhibition) controls.
-
Plot the normalized response versus the log concentration of TFM-PPA and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Radioligand Binding Assay for SERT
This protocol determines the binding affinity (Ki) of TFM-PPA for SERT using a competitive binding assay with a known radioligand.
Materials:
-
Cell membranes prepared from HEK-hSERT cells or rat brain tissue.[14][15]
-
Radioligand: [3H]-Citalopram or [3H]-Paroxetine (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: Fluoxetine (10 µM final concentration).
-
TFM-PPA serial dilutions.
-
GF/B or GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
-
Cell harvester.
Methodology:
-
Assay Setup:
-
The assay is performed in a total volume of 250 µL in 96-well plates.
-
Add 25 µL of Assay Buffer (for total binding), 25 µL of non-specific control (for non-specific binding), or 25 µL of TFM-PPA dilution to appropriate wells.
-
Add 25 µL of radioligand diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kd value (e.g., ~1 nM for [3H]-Citalopram).
-
Initiate the binding reaction by adding 200 µL of the cell membrane preparation (5-10 µg protein/well) to all wells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition for each concentration of TFM-PPA.
-
Calculate the IC50 value by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. Fluoxetine - Wikipedia [en.wikipedia.org]
- 8. bioivt.com [bioivt.com]
- 9. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-(Trifluoromethyl)phenyl)propan-1-amine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 3-(4-(trifluoromethyl)phenyl)propan-1-amine derivatives. This scaffold is a cornerstone in the development of various therapeutic agents, most notably as modulators of monoamine transporters. This document details their primary applications, quantitative biological data, experimental protocols for their evaluation, and the key signaling pathways they influence.
Introduction to this compound Derivatives
The this compound core structure is a versatile scaffold in drug discovery. The presence of the trifluoromethyl group significantly impacts the physicochemical properties of these molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The most prominent member of this class is Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. However, the therapeutic potential of this structural motif extends beyond SERT inhibition, with derivatives showing activity as dopamine (DAT) and norepinephrine (NET) transporter inhibitors, as well as antibacterial and anticancer agents.
Primary Applications and Mechanism of Action
Monoamine Transporter Inhibition for CNS Disorders
The primary application of this compound derivatives is in the treatment of central nervous system (CNS) disorders, particularly depression and anxiety. This is achieved through the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine from the synaptic cleft.
-
Serotonin Transporter (SERT) Inhibition: By blocking SERT, these derivatives increase the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This is the primary mechanism of action for SSRIs like fluoxetine.
-
Dopamine Transporter (DAT) Inhibition: Certain modifications to the core structure can shift the selectivity towards DAT, making these compounds potential therapeutic agents for conditions such as ADHD and substance abuse disorders.
-
Norepinephrine Transporter (NET) Inhibition: Some derivatives also exhibit inhibitory activity against NET, which can contribute to their antidepressant effects.
Emerging Therapeutic Areas
Recent research has explored the potential of this scaffold in other therapeutic areas:
-
Antibacterial Agents: Novel derivatives incorporating pyrazole moieties have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3].
-
Anticancer Agents: Some derivatives have been investigated for their cytotoxic effects against various cancer cell lines, suggesting a potential for development as novel oncology therapeutics[4][5][6].
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative this compound derivatives.
Table 1: Monoamine Transporter Inhibition Data
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Species | Reference |
| Fluoxetine | SERT | [³H]citalopram binding | - | 1.1 | Human | [7] |
| (S)-Fluoxetine | SERT | [³H]citalopram binding | - | 0.8 | Human | [7] |
| (R)-Fluoxetine | SERT | [³H]citalopram binding | - | 28.3 | Human | [7] |
| Fluoxetine | DAT | [³H]WIN 35,428 binding | - | 2000 | Rat | [8] |
| Fluoxetine | NET | [³H]nisoxetine binding | - | 560 | Rat | [8] |
| FD-2 | DAT | [³H]DA uptake | 77,000 | - | - | |
| FD-4 | DAT | [³H]DA uptake | 260,000 | - | - |
Table 2: Antibacterial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 50 | S. aureus | 0.78-3.125 | [2] |
| Compound 59 | S. aureus | < 1 | [2] |
| Compound 41 | S. aureus | 3.12 | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SERT Inhibition
The therapeutic effects of SERT inhibitors are not solely due to the acute increase in synaptic serotonin. Chronic administration leads to downstream adaptations in neuronal signaling, most notably involving the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) pathway.
Caption: Downstream signaling cascade following SERT inhibition.
Experimental Workflow: Monoamine Transporter Inhibition Assay
The following diagram outlines a typical workflow for evaluating the inhibitory potential of novel compounds against monoamine transporters.
Caption: Workflow for monoamine transporter inhibition assay.
Experimental Protocols
Protocol for Radioligand Binding Assay for SERT
This protocol is adapted from standard methods for determining the binding affinity of test compounds to the serotonin transporter.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human SERT (hSERT).
-
Radioligand: [³H]Citalopram (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Inhibitor: 10 µM Fluoxetine.
-
Test Compounds: Serial dilutions of this compound derivatives.
-
96-well Filter Plates: Glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
Dilute [³H]Citalopram in Assay Buffer to a final concentration of ~1 nM.
-
Resuspend cell membranes in Assay Buffer to a final protein concentration of 5-10 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]Citalopram + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL 10 µM Fluoxetine + 50 µL [³H]Citalopram + 100 µL membrane suspension.
-
Test Compound: 50 µL test compound dilution + 50 µL [³H]Citalopram + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT[9].
-
Protocol for Neurotransmitter Uptake Inhibition Assay (Fluorescence-based)
This protocol describes a non-radioactive method for assessing the functional inhibition of monoamine transporters.
Materials:
-
Cells: HEK293 cells stably expressing the monoamine transporter of interest (e.g., hSERT), plated in a 96-well, black-walled, clear-bottom plate.
-
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.
-
Fluorescent Substrate: A fluorescent substrate that is a substrate for the transporter (e.g., from a commercial kit)[10].
-
Masking Dye: A dye to quench extracellular fluorescence (often included in kits)[10].
-
Test Compounds: Serial dilutions of this compound derivatives.
-
Positive Control: A known inhibitor of the transporter (e.g., Fluoxetine for SERT).
-
Fluorescence Plate Reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Compound Addition:
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Add 50 µL of Assay Buffer containing the desired concentrations of test compounds or controls to the wells.
-
Pre-incubate for 10-20 minutes at 37°C.
-
-
Uptake Initiation: Add 50 µL of the fluorescent substrate/masking dye solution to all wells to initiate uptake.
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity in either kinetic mode (reading every 1-2 minutes for 30-60 minutes) or endpoint mode (a single reading after a fixed incubation time, e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
For kinetic assays, determine the rate of uptake (slope of the initial linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
-
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds. While its role in the development of monoamine transporter inhibitors for CNS disorders is well-established, ongoing research continues to unveil its potential in other therapeutic areas such as infectious diseases and oncology. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working with this important class of molecules.
References
- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Parallel Synthesis Utilizing 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine as a versatile scaffold in the parallel synthesis of compound libraries for drug discovery and chemical biology.
Introduction
This compound is a valuable building block for the construction of diverse chemical libraries. The presence of the trifluoromethyl group is of particular importance in medicinal chemistry. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, properties that are often crucial for improving the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 3-phenylpropan-1-amine core provides a robust scaffold that can be readily diversified at the primary amine, allowing for the rapid generation of large numbers of analogs for high-throughput screening.
The phenylethylamine scaffold and its derivatives are known to interact with a variety of biological targets, most notably G protein-coupled receptors (GPCRs), which are a major class of drug targets.[1][2][3] By systematically modifying the scaffold through parallel synthesis, libraries of compounds can be generated to probe structure-activity relationships (SAR) and identify novel ligands for these and other important biological targets.
Application: Generation of Focused Amide and Urea Libraries
Parallel synthesis enables the rapid creation of large and diverse compound libraries, which is essential for identifying initial hits and subsequent lead optimization.[4] Solution-phase parallel synthesis is a widely adopted strategy for this purpose.[5][6] Here, we present protocols for the construction of amide and urea libraries from this compound using this approach. These libraries can be screened against various biological targets to identify novel bioactive compounds.
I. Parallel Synthesis of an Amide Library
This protocol describes the synthesis of a library of amides via the reaction of this compound with a diverse set of carboxylic acids in a 96-well plate format.
Experimental Protocol: Amide Library Synthesis
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of this compound in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Prepare 0.5 M stock solutions of a diverse set of carboxylic acids in the same solvent.
-
Prepare a 1.0 M stock solution of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in the same solvent.
-
Prepare a 1.0 M stock solution of an activating agent, such as hydroxybenzotriazole (HOBt), in the same solvent.
-
Prepare a 2.0 M solution of a tertiary amine base, such as diisopropylethylamine (DIPEA), in the same solvent.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.05 mmol) of the this compound stock solution.
-
To each well in a column (or row), add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution.
-
Add 50 µL (0.05 mmol) of the HOBt stock solution to each well.
-
Add 50 µL (0.05 mmol) of the DIC stock solution to each well.
-
Add 50 µL (0.1 mmol) of the DIPEA stock solution to each well.
-
Seal the reaction block securely with a cap mat.
-
-
Reaction:
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously.
-
Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.
-
Wash the organic layer with 200 µL of 1 M HCl, followed by 200 µL of saturated sodium bicarbonate solution, and finally 200 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
-
Analysis and Characterization:
-
Reconstitute the dried products in a suitable solvent (e.g., DMSO) for analysis.
-
Analyze the purity and confirm the identity of the products in each well using high-throughput liquid chromatography-mass spectrometry (LC-MS).
-
Quantitative Data Summary: Representative Amide Library Synthesis
| Carboxylic Acid | Product Yield (%) | Product Purity (%) (by LC-MS) |
| Acetic Acid | 85 | >95 |
| Benzoic Acid | 92 | >98 |
| 4-Chlorobenzoic Acid | 88 | >97 |
| Cyclohexanecarboxylic Acid | 95 | >99 |
| Thiophene-2-carboxylic acid | 82 | >95 |
Note: Yields and purities are representative and may vary depending on the specific carboxylic acid and reaction conditions.
Caption: Workflow for the parallel synthesis of an amide library.
II. Parallel Synthesis of a Urea Library
This protocol outlines the synthesis of a urea library by reacting this compound with a diverse set of isocyanates.
Experimental Protocol: Urea Library Synthesis
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.5 M stock solutions of a diverse set of isocyanates in anhydrous DCM.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.05 mmol) of the this compound stock solution.
-
To each well in a column (or row), add 105 µL (0.0525 mmol, 1.05 equivalents) of a unique isocyanate stock solution.
-
Seal the reaction block securely with a cap mat.
-
-
Reaction:
-
Place the reaction block on an orbital shaker and agitate at room temperature for 4-8 hours.
-
-
Work-up and Purification:
-
To scavenge excess isocyanate, add 50 mg of a resin-bound amine scavenger (e.g., aminomethylated polystyrene) to each well.
-
Seal the block and shake for an additional 12-16 hours at room temperature.
-
Filter the reaction mixtures through a 96-well filter plate to remove the resin.
-
Wash the resin in each well with 2 x 200 µL of DCM and combine the filtrates.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
-
Analysis and Characterization:
-
Reconstitute the dried products in a suitable solvent (e.g., DMSO) for analysis.
-
Analyze the purity and confirm the identity of the products in each well using high-throughput LC-MS.
-
Quantitative Data Summary: Representative Urea Library Synthesis
| Isocyanate | Product Yield (%) | Product Purity (%) (by LC-MS) |
| Phenyl isocyanate | 94 | >98 |
| 4-Chlorophenyl isocyanate | 91 | >99 |
| Cyclohexyl isocyanate | 96 | >97 |
| n-Butyl isocyanate | 89 | >96 |
| Benzyl isocyanate | 93 | >98 |
Note: Yields and purities are representative and may vary depending on the specific isocyanate and reaction conditions.
Caption: Workflow for the parallel synthesis of a urea library.
Application in GPCR Ligand Discovery
GPCRs are integral membrane proteins that play a crucial role in signal transduction.[1] They are involved in a vast array of physiological processes and are therefore important targets for drug discovery.[7] The phenylethylamine scaffold is a common motif in known GPCR ligands. Libraries of compounds based on the this compound scaffold can be screened against panels of GPCRs to identify novel agonists, antagonists, or allosteric modulators.[3]
Caption: Simplified GPCR signaling pathway.
High-Throughput Screening (HTS)
The synthesized libraries are amenable to high-throughput screening to identify "hits" – compounds that exhibit activity against a biological target of interest.[8] HTS allows for the rapid testing of thousands of compounds in a cost-effective manner.[9] Hits identified from the primary screen can then be subjected to further validation and optimization to develop lead compounds.
Conclusion
The use of this compound in parallel synthesis provides a powerful and efficient strategy for the generation of diverse chemical libraries. The protocols outlined in this document for the synthesis of amide and urea libraries offer a robust starting point for researchers in drug discovery. The resulting compounds, featuring the advantageous trifluoromethylphenyl moiety, are well-suited for screening against a wide range of biological targets, including the extensive and therapeutically important GPCR family.
References
- 1. Editorial: New approaches for the discovery of GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial expression of functionally distinct GPCR isoforms can diversify receptor signalling response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Library Synthesis - Enamine [enamine.net]
- 5. mdpi.org [mdpi.org]
- 6. Automated synthesis of a 184-member library of thiadiazepan-1,1-dioxide-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. High-Throughput Screening - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine.
Troubleshooting Guides
Low yields in the synthesis of this compound can arise from two primary synthetic routes: reductive amination of 3-(4-(trifluoromethyl)phenyl)propanal or the reduction of 3-(4-(trifluoromethyl)phenyl)propanenitrile. This guide is structured to address issues specific to each pathway.
Route 1: Reductive Amination of 3-(4-(Trifluoromethyl)phenyl)propanal
This two-step, one-pot reaction involves the formation of an imine from the aldehyde and an ammonia source, followed by its reduction to the desired primary amine.
Common Issues and Solutions
| Problem Encountered | Potential Cause | Suggested Solution |
| Low Conversion of Starting Aldehyde | Incomplete Imine Formation: The equilibrium for imine formation may not be favorable under the reaction conditions. | - Remove Water: Use a dehydrating agent like molecular sieves or a Dean-Stark trap. - Adjust pH: Imine formation is often catalyzed by mild acid. Add a catalytic amount of a weak acid like acetic acid. Avoid strong acids, which will protonate the amine source, rendering it non-nucleophilic.[1][2] - Increase Concentration of Ammonia Source: Use a larger excess of the ammonia source (e.g., ammonium acetate, ammonia in alcohol). |
| Premature Reduction of Aldehyde: The reducing agent may be reducing the starting aldehyde to 3-(4-(trifluoromethyl)phenyl)propan-1-ol before it can form the imine. This is common with strong reducing agents like sodium borohydride. | - Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are selective for the iminium ion over the aldehyde.[2] - Stepwise Procedure: First, stir the aldehyde and ammonia source to allow for imine formation, and then add the reducing agent.[3] | |
| Formation of Secondary/Tertiary Amines | Over-alkylation of the Product: The newly formed primary amine can react with the starting aldehyde to form a secondary amine, which can then react again to form a tertiary amine. | - Use a Large Excess of the Ammonia Source: This will outcompete the primary amine product for reaction with the aldehyde. |
| Product Isolation Difficulties | Emulsion during Workup: Amines can act as surfactants, leading to persistent emulsions during aqueous extraction. | - Add Brine: Saturated NaCl solution can help to break up emulsions. - Filter through Celite: This can help to break up emulsions and remove fine particulates. |
| Product Loss during Extraction: The amine may be partially soluble in the aqueous phase, especially if the pH is not optimal. | - Basify Aqueous Layer: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the ammonium salt and maximize the amine's solubility in the organic solvent. |
Troubleshooting Workflow for Reductive Amination
Route 2: Reduction of 3-(4-(Trifluoromethyl)phenyl)propanenitrile
This method involves the direct reduction of the nitrile functional group to a primary amine.
Common Issues and Solutions
| Problem Encountered | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate for complete conversion. | - Increase Equivalents of Reducing Agent: For LiAlH4, ensure at least 1.5-2 equivalents are used.[4][5] - Ensure Anhydrous Conditions: LiAlH4 reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Deactivated Reducing Agent: Lithium aluminum hydride can degrade upon exposure to air and moisture. | - Use a Fresh Bottle or Titrate: Use a freshly opened bottle of LiAlH4 or titrate the solution to determine its exact molarity. | |
| Formation of Side Products | Formation of Secondary and Tertiary Amines (Catalytic Hydrogenation): During catalytic hydrogenation, the initially formed primary amine can react with intermediate imines, leading to over-alkylation. | - Add Ammonia or Ammonium Hydroxide: The presence of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[6] |
| Difficult Workup | Gelatinous Precipitate: The quenching of LiAlH4 reactions can form aluminum salts that are difficult to filter. | - Fieser Workup: Use a sequential addition of water, 15% NaOH solution, and then more water in a specific ratio (e.g., for 'x' g of LiAlH4, add x mL of H2O, x mL of 15% NaOH, and 3x mL of H2O) to produce a granular, easily filterable precipitate. |
| Product Isolation | Loss during Extraction: Similar to the reductive amination route, ensuring the aqueous layer is sufficiently basic is crucial. | - Adjust pH: Before extraction, ensure the aqueous layer has a pH > 10 to deprotonate the amine. |
Troubleshooting Workflow for Nitrile Reduction
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is not working, and I only see my starting aldehyde. What is the most likely issue?
A1: The most probable cause is the failure of imine formation. This is an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials. Ensure you are using anhydrous solvents and consider adding a dehydrating agent like molecular sieves. Additionally, the reaction is often catalyzed by a small amount of weak acid, such as acetic acid.[1]
Q2: I am performing a catalytic hydrogenation for the nitrile reduction and getting a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?
A2: The formation of secondary and tertiary amines is a known side reaction in the catalytic hydrogenation of nitriles. To minimize this, the reaction can be carried out in the presence of ammonia or ammonium hydroxide.[6] The excess ammonia helps to suppress the reaction of the newly formed primary amine with reaction intermediates.
Q3: During the workup of my LiAlH4 nitrile reduction, I get a thick, gelatinous precipitate that is very difficult to filter. How can I resolve this?
A3: This is a common issue with LiAlH4 workups due to the formation of aluminum salts. The recommended solution is to use the Fieser workup method. This involves the careful, sequential addition of water, a 15% aqueous sodium hydroxide solution, and then a final portion of water. This procedure results in the formation of a granular, easily filterable solid.
Q4: How can I effectively purify the final this compound product?
A4: Acid-base extraction is a highly effective method for purifying amines.[7][8] The general procedure is as follows:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the now deprotonated, water-insoluble amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Q5: What are some common impurities I should look for in my final product?
A5: Depending on the synthetic route, common impurities may include:
-
From Reductive Amination: Unreacted 3-(4-(trifluoromethyl)phenyl)propanal, the corresponding alcohol (3-(4-(trifluoromethyl)phenyl)propan-1-ol) from aldehyde reduction, and secondary/tertiary amine byproducts.
-
From Nitrile Reduction: Unreacted 3-(4-(trifluoromethyl)phenyl)propanenitrile. These impurities can often be detected and identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]
Experimental Protocols
Protocol 1: Reductive Amination of 3-(4-(Trifluoromethyl)phenyl)propanal
This protocol is a representative procedure for the synthesis of the target amine from the corresponding aldehyde.
Materials:
-
3-(4-(Trifluoromethyl)phenyl)propanal
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Molecular sieves, 4Å
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
6M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-(4-(trifluoromethyl)phenyl)propanal (1.0 eq), ammonium acetate (10 eq), and activated 4Å molecular sieves.
-
Add anhydrous methanol to achieve a concentration of approximately 0.5 M with respect to the aldehyde.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol.
-
Slowly add the NaBH3CN solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and extract with 1M HCl (3x).
-
Cool the combined acidic aqueous layers in an ice bath and basify to pH > 10 with 6M NaOH.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the final organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Reduction of 3-(4-(Trifluoromethyl)phenyl)propanenitrile with LiAlH4
This protocol describes a general procedure for the reduction of the nitrile to the primary amine.
Materials:
-
3-(4-(Trifluoromethyl)phenyl)propanenitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH4 (1.5 eq) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(4-(trifluoromethyl)phenyl)propanenitrile (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the nitrile peak at ~2230 cm-1).
-
Cool the reaction mixture to 0 °C.
-
Perform a Fieser workup by slowly and sequentially adding:
-
'x' mL of water (where 'x' is the number of grams of LiAlH4 used).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved via acid-base extraction as described in the FAQ section.
Experimental Workflow Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. reddit.com [reddit.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. waters.com [waters.com]
Technical Support Center: Purification of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
This guide provides troubleshooting advice and frequently asked questions for the purification of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my amine compound showing significant tailing or streaking on the silica gel column?
A: This is the most common issue when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly interact with the basic amine, leading to poor peak shape (tailing) and sometimes irreversible adsorption, which results in lower recovery.[1]
Q2: My compound is not eluting from the column, even with a highly polar solvent system like 100% ethyl acetate or methanol/DCM. What is happening?
A: Your compound is likely strongly bound to the acidic stationary phase.[2] To overcome this, you need to reduce the acid-base interaction. You have a few options:
-
Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (Et₃N) or ammonium hydroxide, into your mobile phase.[1] A concentration of 0.5-2% is typically sufficient to neutralize the active sites on the silica gel, allowing your compound to elute properly.
-
Switch Stationary Phase: Consider using a less acidic or a basic stationary phase. Basic alumina or amine-functionalized silica are excellent alternatives for purifying basic compounds.[1][3]
Q3: How do I determine the best solvent system for my purification without wasting a lot of material on the column?
A: Thin-Layer Chromatography (TLC) is the best way to determine the optimal solvent system.[4]
-
Spot your crude sample on a TLC plate.
-
Develop the plate in a solvent system of your choice (e.g., a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate).
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[5] This generally provides good separation on a column.
-
Crucially, for this specific amine, add 1% triethylamine to the TLC solvent mixture to mimic the conditions of the column and prevent streaking on the plate.
Q4: What are the potential impurities I should be trying to separate?
A: Common impurities depend on the synthetic route used to prepare the amine.
-
From Reduction of a Nitro Compound: The corresponding starting material, 3-(4-(Trifluoromethyl)phenyl)-1-nitropropane, may be present if the reaction did not go to completion. The nitro-group is less polar than the amino-group, so it will elute first.[6]
-
From Reductive Amination of an Aldehyde: The starting aldehyde, 3-(4-(trifluoromethyl)phenyl)propanal, or the corresponding alcohol by-product from over-reduction, 3-(4-(trifluoromethyl)phenyl)propan-1-ol, could be present.[7][8]
Q5: I suspect my compound is decomposing on the silica gel. How can I verify this and what can I do to prevent it?
A: You can check for on-plate decomposition by running a 2D TLC.[2]
-
Spot the crude mixture in one corner of a square TLC plate and develop it in a suitable solvent system.
-
Dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.
-
If new spots appear that are not on the diagonal, it indicates that your compound is unstable on the silica.[2] To prevent decomposition, you can either deactivate the silica gel by adding a basic modifier like triethylamine or switch to a more inert stationary phase like alumina.[1][2]
Experimental Protocols
Protocol 1: Purification using Silica Gel with Triethylamine
This protocol is suitable for standard flash column chromatography when dealing with basic amines.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your target amine an Rf of ~0.2-0.3. Add 1% triethylamine to this mixture for both TLC and column elution.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the least polar eluent you will use.[9]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[10]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (about 2-3 times the mass of your crude product). Remove the solvent by rotary evaporation until you have a dry, free-flowing powder. Carefully add this powder to the top of the column.[5][10]
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.[10]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.
-
Collect fractions sequentially and monitor them by TLC to identify which ones contain your purified product.[4]
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this process.
Protocol 2: Purification using Amine-Functionalized Silica
This stationary phase is less polar than bare silica and has a basic character, simplifying the purification of amines by eliminating the need for mobile phase modifiers.[3]
-
Solvent System Selection: Use amine-functionalized TLC plates to develop a suitable normal-phase solvent system (e.g., Hexanes/Ethyl Acetate).[3] Modifiers like triethylamine are not needed.
-
Column Packing: Pack the column with the amine-functionalized silica using the slurry method as described in Protocol 1.
-
Sample Loading: Use either the dry or wet loading method as described above.
-
Elution and Fraction Collection: Elute the column with your chosen solvent system. Collect and analyze fractions by TLC. Compounds generally elute slightly earlier on amine columns compared to standard silica due to the lower polarity.[3]
-
Isolation: Combine the pure fractions and evaporate the solvent.
Data Presentation
Table 1: Recommended Starting Solvent Systems
| Stationary Phase | Mobile Phase System | Modifier | Typical Starting Ratio | Gradient Suggestion |
| Silica Gel | Hexanes / Ethyl Acetate | 1% Triethylamine | 95 : 5 | Increase Ethyl Acetate % |
| Silica Gel | Dichloromethane / Methanol | 1% Triethylamine | 99 : 1 | Increase Methanol % |
| Amine-Functionalized Silica | Hexanes / Ethyl Acetate | None | 90 : 10 | Increase Ethyl Acetate % |
| Basic Alumina | Hexanes / Ethyl Acetate | None | 95 : 5 | Increase Ethyl Acetate % |
Table 2: General Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong acid-base interaction with silica gel.[1] | Add 0.5-2% triethylamine to the mobile phase. Switch to an amine-functionalized or alumina column.[1][3] |
| No Elution of Compound | Irreversible adsorption to acidic silica.[2] | Add a basic modifier to the eluent. Use a more polar solvent system containing the modifier. Switch to a basic stationary phase. |
| Poor Separation | Incorrect solvent system polarity. Column overloaded. | Re-optimize the solvent system using TLC for an Rf of 0.2-0.3. Use a less polar system or a shallower gradient. Reduce the amount of sample loaded. |
| Compound Decomposition | Compound is unstable on acidic silica gel.[2] | Confirm instability with 2D TLC. Use an amine-functionalized or alumina column. Deactivate silica with a basic modifier. |
Visualization
// Node Definitions Start [label="Start: Purification of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC_Check [label="1. Run TLC with Mobile Phase\n(e.g., Hex/EtOAc + 1% Et3N)", fillcolor="#FBBC05", fontcolor="#202124"]; Rf_Ideal [label="Is Rf ≈ 0.2-0.3 and spot shape good?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Streaking [label="Is there streaking or tailing on TLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; RunColumn [label="2. Proceed with Column Chromatography\n(Dry or Wet Loading)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Et3N [label="Add 1-2% Triethylamine (Et3N)\nto mobile phase and re-run TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Still_Streaking [label="Still streaking?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Switch_Stationary [label="Solution: Switch to Amine-Functionalized\nSilica or Alumina Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor_Fractions [label="3. Collect fractions and monitor by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Combine_Isolate [label="4. Combine pure fractions and evaporate solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> TLC_Check; TLC_Check -> Streaking; Streaking -> Add_Et3N [label="Yes"]; Streaking -> Rf_Ideal [label="No"]; Add_Et3N -> Still_Streaking; Still_Streaking -> Switch_Stationary [label="Yes"]; Still_Streaking -> Rf_Ideal [label="No"]; Rf_Ideal -> RunColumn [label="Yes"]; Rf_Ideal -> TLC_Check [label="No, adjust polarity"]; RunColumn -> Monitor_Fractions; Monitor_Fractions -> Combine_Isolate; Switch_Stationary -> TLC_Check [label="Re-develop method\n(no Et3N needed)"]; } caption: "Troubleshooting workflow for amine purification."
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. teledyneisco.com [teledyneisco.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Purification [chem.rochester.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 3-[4-(Trifluoromethyl)phenyl]propanal | C10H9F3O | CID 21683807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Synthesis of Trifluoromethylphenylpropanamine
Welcome to the technical support center for the synthesis of trifluoromethylphenylpropanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing trifluoromethylphenylpropanamine?
A1: The most prevalent and versatile method for synthesizing trifluoromethylphenylpropanamine is through the reductive amination of a corresponding trifluoromethyl-substituted phenylpropanone. This method involves the reaction of the ketone with an amine source in the presence of a reducing agent. The choice of reducing agent is critical to prevent side reactions and maximize yield.[1]
Q2: Which reducing agents are most effective for the reductive amination of trifluoromethylated ketones?
A2: For trifluoromethylated ketones, milder and more selective reducing agents are preferred to avoid the reduction of the ketone itself before imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective reagent for this transformation due to its selectivity for the iminium ion over the ketone.[2] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN), which is also selective for the iminium ion, particularly under mildly acidic conditions.[1] Stronger reducing agents like sodium borohydride (NaBH₄) can be used, but require careful control of the reaction conditions, often by pre-forming the imine before adding the reducing agent.[1][2]
Q3: How can I achieve high enantioselectivity in the synthesis of trifluoromethylphenylpropanamine?
A3: Achieving high enantioselectivity is crucial for pharmaceutical applications. A common strategy is the catalytic enantioselective reduction of a trifluoromethyl-substituted imine.[3] This can be accomplished using a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand. Another approach is the diastereoselective reductive amination using a chiral amine source, followed by removal of the chiral auxiliary.[4]
Q4: What are the common side reactions to watch out for during the synthesis?
A4: The most common side reactions include the reduction of the starting ketone to an alcohol, over-alkylation of the amine (if a primary amine is used), and the formation of impurities from side reactions of the trifluoromethyl group under harsh conditions.[1] Careful selection of the reducing agent and optimization of reaction conditions are key to minimizing these side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete imine formation. 2. Reduction of the starting ketone. 3. Deactivation of the reducing agent. 4. Steric hindrance from the trifluoromethyl group. | 1. Add a dehydrating agent like molecular sieves to drive the imine formation equilibrium. A mildly acidic catalyst (e.g., acetic acid) can also be beneficial.[1] 2. Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[2] 3. Ensure the reducing agent is fresh and handled under anhydrous conditions if it is moisture-sensitive. 4. Increase the reaction time and/or temperature. Consider using a more reactive reagent system, such as one involving titanium(IV) isopropoxide.[5] |
| Formation of Alcohol Byproduct | The reducing agent is too strong and is reducing the ketone before imine formation. | Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1] Alternatively, perform the reaction in a stepwise manner: first form the imine, and then add the reducing agent. |
| Over-alkylation of the Amine | The product amine is more nucleophilic than the starting amine and reacts further with the ketone. | Use a stoichiometric amount of the amine or a slight excess of the ketone.[1] A stepwise procedure of imine formation followed by reduction can also suppress this side reaction. |
| Difficult Purification | The product and unreacted starting materials or byproducts have similar polarities. | Optimize the reaction to go to completion to minimize starting material contamination. For purification, consider converting the product amine to a salt (e.g., hydrochloride) to facilitate separation from non-basic impurities through extraction. If chromatography is necessary, screen different solvent systems to achieve better separation. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of a trifluoromethyl-substituted phenylpropanone.
Materials:
-
Trifluoromethyl-substituted phenylpropanone (1.0 eq)
-
Amine (e.g., ammonia, primary or secondary amine) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the trifluoromethyl-substituted phenylpropanone (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCE or THF, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the reductive amination synthesis of trifluoromethylphenylpropanamine analogs.
| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| NaBH(OAc)₃ | DCE | None | 25 | 12 | 85-95 |
| NaBH₃CN | MeOH | Acetic Acid (catalytic) | 25 | 18 | 75-85 |
| NaBH₄ | MeOH | None (stepwise) | 0 to 25 | 6 | 60-75 |
| H₂/Pd-C | EtOH | None | 25-50 | 24 | 80-90 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Visualizations
Caption: A typical experimental workflow for the synthesis of trifluoromethylphenylpropanamine via reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
common side reactions in the synthesis of fluorinated amines
Welcome to the technical support center for the synthesis of fluorinated amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of fluorinated amines.
Problem 1: Low or No Yield in Nucleophilic Fluorination (SNAr)
Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction to introduce fluorine into an electron-deficient aromatic ring containing an amine or a precursor group, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?
Possible Causes & Solutions:
-
Inactive Fluoride Source: Many fluoride salts are hygroscopic. Moisture can significantly reduce the nucleophilicity of the fluoride ion.
-
Solution: Ensure your fluoride source (e.g., KF, CsF) is thoroughly dried before use. Consider using anhydrous preparations or alternative fluoride sources like spray-dried KF. The use of phase-transfer catalysts such as 18-crown-6 or quaternary ammonium salts can also enhance the reactivity of metal fluorides.[1]
-
-
Poor Solvent Choice: The choice of solvent is critical in SNAr reactions. Protic solvents can solvate the fluoride ion, reducing its reactivity.
-
Solution: Use polar aprotic solvents such as DMSO, DMF, or sulfolane. Ensure the solvent is anhydrous.[2]
-
-
Substrate Decomposition: Elevated temperatures required for some SNAr reactions can lead to the decomposition of sensitive starting materials or products.[3]
-
Solution: Optimize the reaction temperature. Start with lower temperatures and incrementally increase it. If decomposition persists, consider using a more reactive fluoride source to enable lower reaction temperatures.[3]
-
-
Phase-Transfer Catalyst Degradation: Quaternary ammonium salts used as phase-transfer catalysts can degrade at high temperatures, forming byproducts like trialkylamines and reducing catalytic efficiency.[1]
-
Solution: Screen different phase-transfer catalysts to find one that is stable at your required reaction temperature. Alternatively, use an excess of the catalyst to compensate for degradation.[1]
-
Problem 2: Formation of Elimination Byproducts in Aliphatic Nucleophilic Fluorination
Question: I am synthesizing an aliphatic fluorinated amine via nucleophilic substitution on a halo- or sulfonate-amine precursor, but I am isolating a significant amount of an alkene byproduct. How can I minimize this elimination side reaction?
Possible Causes & Solutions:
-
Strongly Basic Fluoride Source: The fluoride ion can act as a base, promoting elimination reactions, especially with secondary and sterically hindered primary substrates.[4]
-
Solution: Use a less basic fluoride source. Amine hydrofluoride complexes (e.g., triethylamine trihydrofluoride) can be milder alternatives to metal fluorides.[5] The basicity of the reaction medium can also be controlled by using buffered systems.
-
-
Substrate Structure: Secondary and tertiary leaving groups are more prone to elimination.
-
Solution: If possible, redesign the synthetic route to involve a primary leaving group.
-
-
High Reaction Temperature: Higher temperatures favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.
-
Problem 3: Incomplete Reaction or Multiple Products in Electrophilic Fluorination
Question: During the electrophilic fluorination of an amine or a protected amine, I am observing a mixture of unreacted starting material, mono-fluorinated, and di-fluorinated products. How can I improve the selectivity and drive the reaction to completion?
Possible Causes & Solutions:
-
Insufficient Reagent Stoichiometry: Electrophilic fluorination, especially when multiple fluorines are being introduced, may require a significant excess of the fluorinating agent and base.[6]
-
Solution: Carefully optimize the stoichiometry of both the base and the electrophilic fluorinating reagent (e.g., Selectfluor™, NFSI). A stepwise addition of the reagents might also improve the yield of the desired product.[6]
-
-
Base Strength and Stability: The choice and handling of the base are crucial. Some bases, like NaHMDS, can be unreliable in their commercially listed concentrations.[6]
-
Solution: Use a strong, non-nucleophilic base. Consider titrating the base before use to determine its exact concentration. Using a stoichiometric amount of a strong base can help avoid side reactions caused by excess base.[6]
-
-
Reaction Conditions: Temperature and addition rates can influence the product distribution.
-
Solution: Maintain a low temperature (e.g., -78 °C) during deprotonation and the addition of the fluorinating agent to control reactivity. Add the fluorinating agent slowly to the deprotonated substrate.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions during the reductive amination of a fluorinated ketone or aldehyde?
A1: The most common side reactions in reductive amination are:
-
Reduction of the carbonyl group: The reducing agent can reduce the starting aldehyde or ketone to an alcohol before it has a chance to form an imine with the amine. This is particularly problematic with reactive reducing agents like NaBH₄. To mitigate this, use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
-
Over-alkylation: If a primary amine is used, the resulting secondary amine can react further with the carbonyl compound to form a tertiary amine.[7] To control this, use a stoichiometric amount of the carbonyl compound or a large excess of the primary amine.
-
Aldol condensation: Under certain conditions, the enolate of the ketone or aldehyde can undergo self-condensation. This can be minimized by controlling the reaction pH and temperature.[8]
Q2: I am using a Curtius rearrangement to synthesize a fluorinated amine from a fluorinated carboxylic acid. What potential byproducts should I be aware of?
A2: The Curtius rearrangement is generally a clean reaction that proceeds through a concerted mechanism, avoiding many side products. However, if the rearrangement is performed photochemically, it can proceed through a nitrene intermediate. This reactive intermediate can lead to side products through:
-
Nitrene insertion: The nitrene can insert into C-H bonds of the solvent or other molecules in the reaction mixture.[9] For example, using cyclohexane as a solvent could lead to the formation of an N-cyclohexylbenzamide byproduct.[9] To avoid these side reactions, it is recommended to perform the Curtius rearrangement thermally, which favors the concerted pathway.[9]
Q3: My electrophilic fluorination of an electron-rich aromatic amine is giving poor regioselectivity. How can I improve this?
A3: Poor ortho/para selectivity is a known challenge in the electrophilic fluorination of electron-rich aromatic compounds.[10] Here are some strategies to improve selectivity:
-
Steric Hindrance: Introduce a bulky protecting group on the amine to sterically direct the incoming electrophile to the para position.
-
Directed Metalation: Use a directing group to achieve ortho-lithiation, followed by quenching with an electrophilic fluorine source.
-
Screening Reagents and Conditions: The choice of electrophilic fluorinating agent and reaction solvent can influence the regioselectivity. Experiment with different N-F reagents (e.g., Selectfluor™, NFSI) and solvents to optimize the outcome.
Q4: I am observing C-C bond cleavage in my fluorination reaction. Why is this happening and how can I prevent it?
A4: Unexpected C-C bond cleavage can occur during the electrophilic fluorination of certain substrates, such as pyrazoles with specific methylene group substituents at the C-4 position.[9] This is often a result of the specific electronic properties of the substrate and the reaction conditions. To prevent this, you can try:
-
Milder Reaction Conditions: Use a less reactive fluorinating agent or lower the reaction temperature.
-
Substrate Modification: If possible, modify the substrate to a less reactive form, for example, by changing the substituent that is being cleaved.
Quantitative Data Summary
Table 1: Comparison of Deoxyfluorination Reagents for the Synthesis of Carbamoyl Fluorides
| Entry | Deoxyfluorination Reagent | Product Yield (%) |
| 1 | DAST | Very good to excellent |
| 2 | XtalFluor-E | Lower efficiency |
| 3 | XtalFluor-M | Lower efficiency |
| 4 | Fluolead | Lower efficiency |
Data extracted from a study on the synthesis of carbamoyl fluorides from amines and CO₂. "Very good to excellent" yields indicate a high efficiency for DAST under the studied conditions, while the other reagents were found to be less effective.[11]
Table 2: Yields for the Synthesis of N-Perfluoroalkylated Amides and Related Compounds
| Substrate Type | Product Type | Yield Range (%) | Method |
| Nitrosoarenes | Amides | 31-70 | Zn/HCl reduction |
| Ortho-substituted Nitrosoarenes | O-acyl hydroxamic acids | 59-78 | NaOAc promoter |
| Nitrosoarenes | Thioamides | 47-68 | KSAc promoter |
These yields represent a one-pot N-perfluoroalkylation–defluorination functionalization of nitrosoarenes. The specific yield depends on the substrate and the subsequent defluorination conditions.[12][13]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Carbamoyl Fluorides via Deoxyfluorination of CO₂
This protocol describes the synthesis of carbamoyl fluorides from amines and carbon dioxide using (Diethylamino)sulfur trifluoride (DAST) as a deoxyfluorinating agent.[11]
-
Reaction Setup: To a solution of the amine (1.0 equiv) and 4-(Dimethylamino)pyridine (DMAP) (1.2 equiv) in an appropriate anhydrous solvent (e.g., DCM) in a reaction vessel, bubble atmospheric pressure of CO₂ for 5-10 minutes.
-
Addition of DAST: Cool the reaction mixture to 0 °C and add DAST (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time required for the reaction to complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired carbamoyl fluoride.
Visualized Pathways and Workflows
Caption: Troubleshooting workflow for low yields in reductive amination.
Caption: Competing pathways in three-component aminofluorination of alkenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 3. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 4. benchchem.com [benchchem.com]
- 5. Selectivity of different amine/HF reagents for synthesis of functionalized organic fluorine compounds [morressier.com]
- 6. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
stability issues of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine in solution. The information provided is based on general chemical principles for similar compounds due to the limited availability of specific stability data for this molecule.
Troubleshooting Guides and FAQs
Question 1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
Answer: A decrease in concentration suggests degradation of the compound. Several factors could be contributing to this instability in solution:
-
pH of the Solution: The amine functional group is basic and can be susceptible to degradation at certain pH values. Acidic or strongly basic conditions might catalyze hydrolysis or other degradation reactions. It is crucial to buffer your solution to a pH where the compound exhibits maximum stability, typically in the neutral to slightly acidic range for many amine-containing compounds.
-
Exposure to Light: Aromatic compounds and those with amine groups can be sensitive to light, leading to photodecomposition. Ensure your solutions are stored in amber vials or protected from light.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, it is advisable to keep solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.[1]
-
Oxidation: The amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. Using de-gassed solvents and keeping containers tightly sealed can help minimize oxidative degradation.
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers, can react with the compound. Always use high-purity, appropriate-grade solvents.
Question 2: My solution of this compound has developed a yellow tint. What does this indicate?
Answer: The development of a yellow color is often an indication of chemical degradation, leading to the formation of chromophoric (light-absorbing) byproducts. This is commonly associated with oxidation or photodecomposition pathways of aromatic amines. You should verify the purity of your solution using an analytical technique like HPLC to identify any degradation products.
Question 3: What are the recommended storage conditions for solutions of this compound?
Answer: While specific stability studies are not publicly available, based on the structure and general knowledge of similar compounds, the following storage conditions are recommended to enhance stability:
-
Solvent: Use a high-purity, inert solvent in which the compound is stable. Common choices for similar amines include acetonitrile, methanol, or buffered aqueous solutions.
-
pH: If using an aqueous solution, maintain a pH in the neutral range (e.g., pH 6-8) using a suitable buffer system.
-
Temperature: For short-term storage (days), refrigeration at 2-8 °C is recommended. For long-term storage (weeks to months), store at -20 °C or below.
-
Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to prevent oxidation.
Quantitative Stability Data (Hypothetical)
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on typical degradation patterns of similar chemical structures. Actual stability should be determined experimentally.
| Condition | Solvent System | Temperature | Duration | Analyte Remaining (%) | Appearance |
| Control | Acetonitrile | 4 °C | 30 days | >99% | Colorless |
| Acidic | 0.1 M HCl | 40 °C | 7 days | 85% | Faint yellow |
| Basic | 0.1 M NaOH | 40 °C | 7 days | 92% | Colorless |
| Oxidative | 3% H₂O₂ | 25 °C | 24 hours | 78% | Yellow |
| Photostability | Acetonitrile | 25 °C | 7 days (exposed to light) | 90% | Faint yellow |
| Thermal | Acetonitrile | 60 °C | 7 days | 94% | Colorless |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80 °C.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2).
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). The method should be able to separate the parent compound from all major degradation products.
Protocol 2: Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is commonly used to assess the stability of pharmaceutical compounds.[1][2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated to demonstrate that it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: Enhancing Solubility of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous assay buffer. What is the likely cause?
A2: This is a common issue for compounds with low aqueous solubility.[1][4] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the final concentration of the organic solvent may not be sufficient to keep the compound dissolved, causing it to precipitate.[1] This is especially true if the final concentration of the compound in the assay exceeds its aqueous solubility limit.
Q3: Can I use heat to dissolve my compound in the stock solvent?
A3: Gentle heating can be employed to aid in the dissolution of the compound in a stock solvent like DMSO.[1] However, it is crucial to use a controlled temperature (e.g., 37°C) and to vortex the solution to ensure even distribution and dissolution.[1] Be cautious, as excessive heat can lead to the degradation of the compound.
Q4: Are there any general-purpose solvents that are well-tolerated in most biological assays?
A4: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly soluble compounds for biological assays.[4] However, the final concentration of DMSO in the assay should typically be kept low (e.g., <1%, and often <0.1%) as it can affect cell viability and enzyme activity.[3][4] Ethanol is another co-solvent that is often better tolerated in biological systems than DMSO.[1]
Troubleshooting Guide: Improving Compound Solubility
If you are encountering solubility issues with this compound, consider the following troubleshooting strategies.
Strategy 1: pH Modification
The primary amine in this compound is basic and can be protonated at acidic pH to form a more water-soluble salt.[2][3]
Experimental Protocol: pH-Dependent Solubilization
-
Prepare an Acidified Stock Solution:
-
Prepare a concentrated stock solution of the compound in an organic solvent such as DMSO.
-
Prepare a stock solution of a biologically compatible acid, for example, 1N Hydrochloric Acid (HCl).
-
In a separate tube, dilute the compound's stock solution in your assay buffer.
-
Carefully add small aliquots of the acid stock solution to your diluted compound solution while monitoring the pH.
-
-
pH Adjustment and Final Preparation:
-
Adjust the pH of the final solution to a level where the compound is soluble and the biological assay is not adversely affected.
-
Always prepare a vehicle control with the same final pH and solvent concentration to assess the effect of the formulation on the assay.
-
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[2][5]
Experimental Protocol: Co-solvent Solubilization
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the compound in a suitable co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG).
-
-
Serial Dilution and Assay Plate Preparation:
-
Perform serial dilutions of the stock solution in the same co-solvent.
-
Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.
-
-
Final Dilution and Control:
-
Add the aqueous assay buffer to each well to achieve the desired final compound concentration.
-
Ensure the final concentration of the co-solvent is consistent across all wells and is at a level tolerated by your assay system.
-
Include a vehicle control containing the same final concentration of the co-solvent without the compound.
-
Strategy 3: Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[1]
Experimental Protocol: Cyclodextrin Formulation
-
Prepare a Cyclodextrin Solution:
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer. The concentration will need to be optimized.
-
-
Complexation:
-
Add the powdered compound directly to the HP-β-CD solution and vortex or sonicate until it dissolves.
-
Alternatively, a thin film of the compound can be prepared by evaporating the organic solvent from a stock solution, and then the HP-β-CD solution can be added to re-dissolve the compound.
-
-
Assay Preparation:
-
Use this aqueous, complexed stock solution to make further dilutions in the assay buffer.
-
The vehicle control should contain the same concentration of HP-β-CD.
-
Quantitative Data Summary
The following table provides an illustrative summary of the potential improvement in aqueous solubility for a hypothetical poorly soluble amine using various techniques. The optimal method for this compound must be determined empirically.
| Solubilization Technique | Example Formulation | Expected Fold Increase in Solubility (Illustrative) | Key Considerations |
| pH Adjustment | pH 5.0 Buffer | 10 - 100 fold | Final pH must be compatible with the biological assay.[2] |
| Co-solvency | 5% Ethanol in Water | 5 - 50 fold | Co-solvent concentration needs to be optimized for assay tolerance.[1] |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 fold | Higher viscosity may affect liquid handling. |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | 50 - 500 fold | Potential for the cyclodextrin to interact with assay components.[1] |
| Solid Dispersion | Compound in a water-soluble polymer | > 1000 fold | Requires more advanced formulation development.[6] |
Visualizations
Experimental Workflow for Solubility Screening
Caption: Workflow for screening methods to improve compound solubility.
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical signaling pathway modulated by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chiral separation of 3-(4-(trifluoromethyl)phenyl)propan-1-amine enantiomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation process.
Troubleshooting Guide
This section addresses specific issues that may arise during the chiral separation of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Incorrect Chiral Stationary Phase (CSP): The selected CSP may not provide adequate enantioselectivity for the target analyte. | - Screen a variety of polysaccharide-based CSPs, such as those with amylose or cellulose backbones (e.g., Chiralpak® AD, AS, IA; Chiralcel® OD, OJ). - Consider CSPs known to be effective for primary amines and aromatic compounds. |
| Inappropriate Mobile Phase Composition: The mobile phase composition significantly impacts chiral recognition. | - Normal Phase: Optimize the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol). A typical starting point is 90:10 (v/v) n-hexane/isopropanol.[1] - Reversed-Phase: Adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol). - For basic amines, adding a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[1] | |
| Suboptimal Temperature: Temperature can influence the thermodynamics of the chiral recognition process. | - Experiment with a range of column temperatures (e.g., 15-40°C). Lower temperatures often enhance enantioselectivity. | |
| Inappropriate Flow Rate: High flow rates can lead to decreased efficiency and poor resolution. | - Optimize the flow rate. A starting point of 1.0 mL/min for a 4.6 mm I.D. column is common, but lower flow rates may improve resolution. | |
| Peak Tailing | Secondary Interactions with Residual Silanols: The primary amine group of the analyte can interact with acidic silanol groups on the silica support of the CSP, causing peak tailing.[2][3] | - Add a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase to suppress silanol interactions.[3] - Use a highly deactivated or end-capped column.[3] - Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. |
| Column Overload: Injecting too much sample can lead to peak distortion.[3] | - Reduce the sample concentration or injection volume. | |
| Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing. | - Flush the column with a strong solvent. - If the problem persists, consider replacing the column. | |
| Peak Splitting or Broadening | Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[1][4] | - Dissolve the sample in the mobile phase whenever possible.[1] - If a different solvent must be used, ensure it is of similar or weaker strength than the mobile phase. |
| High Initial Oven Temperature (GC): In gas chromatography, an initial oven temperature that is too high can cause peak broadening.[5] | - Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[5] | |
| Poor Column Cut (GC): A ragged or uneven column cut can distort the peak shape.[5] | - Re-cut the column inlet to ensure a clean, 90° cut.[5] | |
| Irreproducible Retention Times | Inadequate Column Equilibration: Insufficient equilibration time between injections can lead to shifting retention times. | - Ensure the column is fully equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile components can affect retention. | - Prepare fresh mobile phase daily and keep solvent reservoirs covered. | |
| Temperature Fluctuations: Variations in ambient or column temperature can cause retention time drift. | - Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is most effective for separating this compound enantiomers?
A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose tris(3,5-dimethylphenylcarbamate), are generally the most successful for separating a wide range of chiral compounds, including aromatic amines.[1][6] It is recommended to screen several different polysaccharide-based columns to find the one with the best selectivity for this specific analyte.
Q2: Why is a basic additive often required in the mobile phase for the separation of chiral amines?
A2: A basic additive, such as diethylamine or triethylamine, is often necessary to improve peak shape and resolution.[1] The primary amine group of the analyte can interact with residual acidic silanol groups on the silica surface of the column, leading to peak tailing. The basic additive competes for these active sites, minimizing these undesirable secondary interactions.[3]
Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A3: Yes, SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC.[7] Polysaccharide-based CSPs are also commonly used in SFC. The mobile phase typically consists of supercritical CO2 with a polar co-solvent, such as methanol or ethanol, and a basic additive.
Q4: How does the trifluoromethyl group affect the chiral separation?
A4: The trifluoromethyl (CF3) group is highly electronegative and electron-withdrawing, which can influence the interactions between the analyte and the CSP.[8] It can alter the electronic properties of the aromatic ring and potentially participate in dipole-dipole or other electronic interactions that contribute to chiral recognition. The presence of the CF3 group can sometimes enhance enantioselectivity.
Q5: What are the key parameters to optimize for improving the resolution of the enantiomers?
A5: The most critical parameters to optimize are the choice of the chiral stationary phase and the composition of the mobile phase (including the type and concentration of the alcohol modifier and any additives).[9] Other important parameters that can be adjusted to fine-tune the separation include column temperature and flow rate.
Q6: How can I confirm the elution order of the enantiomers?
A6: The elution order can be determined by injecting a standard of a single, known enantiomer. Alternatively, if a standard is not available, advanced techniques such as vibrational circular dichroism (VCD) can be used to determine the absolute configuration of the separated enantiomers.[10]
Experimental Protocols
While a specific published method for this compound was not found, the following protocols are based on established methods for structurally similar chiral amines and trifluoromethyl-containing compounds and are expected to provide a strong starting point for method development.
Protocol 1: Chiral HPLC (Normal Phase)
This method is a common starting point for the chiral separation of amines.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) on 5 µm silica, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Expected Quantitative Data (Based on Analogous Compounds):
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8 - 12 min |
| Retention Time (Enantiomer 2) | ~ 10 - 15 min |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.2 |
Protocol 2: Chiral SFC
This method offers a faster, more environmentally friendly alternative to HPLC.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AS-H (Amylose tris((S)-α-methylbenzylcarbamate)) on 5 µm silica, 250 x 4.6 mm |
| Mobile Phase | CO2 / Methanol with 0.2% Diethylamine (Gradient: 5% to 40% Methanol over 5 min) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Dissolve the racemic standard of this compound in methanol to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Chiral Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral separation method for this compound.
Caption: A typical workflow for chiral method development.
Troubleshooting Logic for Poor Resolution
This diagram outlines the decision-making process when encountering poor or no resolution.
Caption: Troubleshooting workflow for poor chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. yakhak.org [yakhak.org]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Improved synthesis, resolution, absolute configuration determination and biological evaluation of HLM006474 enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine during workup
Welcome to the technical support center for 3-(4-(Trifluoromethyl)phenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: My final product yield of this compound is lower than expected after workup. What are the potential causes?
Low yields can be attributed to several factors, primarily the degradation of the primary amine functional group or side reactions. The presence of a strong electron-withdrawing trifluoromethyl group can influence the molecule's stability.[1][2] Key potential causes include:
-
Oxidative Degradation: Primary amines are susceptible to oxidation, which can occur upon exposure to atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities. This can lead to the formation of imines, nitro compounds, or other byproducts.[3][4][5][6]
-
pH-Related Degradation or Partitioning Issues: During aqueous workup, improper pH control can lead to incomplete extraction into the desired phase or promote side reactions. The pKa of the amine is influenced by the trifluoromethyl group, making precise pH adjustment crucial.
-
Emulsion Formation: The amphipathic nature of the molecule can lead to the formation of emulsions during liquid-liquid extraction, trapping the product and making separation difficult.
-
Thermal Stress: Although many amines are thermally stable at moderate temperatures, prolonged exposure to heat during solvent evaporation can potentially lead to degradation.
Q2: I am observing discoloration (e.g., yellowing) of my organic phase containing the amine during workup. What does this indicate?
Discoloration often suggests the formation of colored impurities, which can be a result of oxidation. Aerial oxidation of primary amines can generate chromophoric byproducts. To mitigate this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q3: What is the optimal pH range for the aqueous phase during the extraction of this compound?
To effectively separate the basic amine from non-basic impurities, a two-stage extraction process with careful pH control is recommended.
-
Acidic Wash: To extract the amine into the aqueous phase, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The amine will be protonated to form the corresponding ammonium salt, which is water-soluble. A pH of 2-3 is generally sufficient to ensure complete protonation.
-
Basification and Re-extraction: To recover the free amine, the acidic aqueous layer should be carefully basified with a suitable base (e.g., 2 M NaOH or saturated NaHCO₃) to a pH of 9-10. This deprotonates the ammonium salt, allowing the free amine to be re-extracted into an organic solvent like dichloromethane or ethyl acetate.
Q4: Can I use a strong base like sodium hydroxide to basify the aqueous layer for re-extraction?
While sodium hydroxide can be used, it is important to add it slowly and with cooling to avoid localized heating, which could promote degradation. For sensitive substrates, a milder base like sodium bicarbonate or potassium carbonate is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery After Extraction | Incomplete protonation or deprotonation. | Check the pH of the aqueous layer after each extraction step using pH paper or a calibrated pH meter. Ensure the pH is in the optimal range (2-3 for acidic wash, 9-10 for basic extraction). |
| Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the emulsified layer through a pad of Celite. | |
| Product Discoloration | Air oxidation. | Perform the workup under an inert atmosphere (N₂ or Ar). Use solvents that have been degassed by sparging with an inert gas. Consider adding an antioxidant like BHT (butylated hydroxytoluene) in trace amounts if compatible with your downstream applications. |
| Presence of Impurities in Final Product | Inefficient extraction. | Increase the number of extractions with smaller volumes of solvent rather than a single extraction with a large volume. |
| Incomplete phase separation. | Allow sufficient time for the layers to separate completely. If the interface is unclear, gently swirl the separatory funnel or use a centrifuge if volumes are small. |
Experimental Protocol: Robust Workup for this compound
This protocol is designed to minimize degradation and maximize the recovery of the target compound.
-
Initial Quenching and Solvent Removal:
-
If the reaction mixture is acidic, carefully neutralize it with a saturated aqueous solution of NaHCO₃.
-
If the reaction was performed in a high-boiling point solvent (e.g., DMF, DMSO), remove the solvent under reduced pressure. If the product is thermally sensitive, consider an alternative method like an aqueous wash to remove the solvent.
-
-
Liquid-Liquid Extraction:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Acid Wash: Extract the organic layer with 1 M HCl (3 x 50 mL for a 200 mL organic phase). Combine the acidic aqueous layers.
-
Neutral Wash (Optional): Wash the organic layer with brine to remove any remaining water-soluble impurities. This organic layer should now contain neutral and acidic impurities.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2 M NaOH or saturated NaHCO₃ with stirring until the pH is between 9 and 10.
-
Back-Extraction: Extract the now basic aqueous layer with the chosen organic solvent (e.g., dichloromethane, 3 x 75 mL). Combine the organic layers.
-
-
Drying and Solvent Evaporation:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (<40 °C) to obtain the crude product.
-
-
Purification:
-
If further purification is needed, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common method. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine on the silica gel.
-
Degradation Prevention Workflow
Caption: Troubleshooting workflow for degradation during workup.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel pharmaceutical agents, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of the target compound. This guide provides a comparative analysis of three common analytical techniques—¹H Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the characterization of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, a key building block in medicinal chemistry.
¹H NMR Analysis: A Detailed Look at Molecular Structure
¹H NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. By providing information about the chemical environment, connectivity, and number of protons in a molecule, it offers a detailed fingerprint of the compound.
Predicted ¹H NMR Data for this compound:
Based on the analysis of similar structural motifs, the following ¹H NMR spectrum is predicted for the target compound when dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | Doublet | 2H | Aromatic (Ha) |
| ~ 7.30 | Doublet | 2H | Aromatic (Hb) |
| ~ 2.80 | Triplet | 2H | Methylene (-CH₂-Ar) |
| ~ 2.70 | Triplet | 2H | Methylene (-CH₂-N) |
| ~ 1.85 | Multiplet | 2H | Methylene (-CH₂-CH₂-CH₂) |
| ~ 1.40 (variable) | Broad Singlet | 2H | Amine (-NH₂) |
Alternative Analytical Techniques: A Comparative Overview
While ¹H NMR provides detailed structural information, other techniques are often employed to assess purity and provide complementary data. GC-MS and LC-MS are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For aromatic amines, a derivatization step is often employed to improve chromatographic performance.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. It is a cornerstone in pharmaceutical analysis for impurity profiling and quantitative analysis.[2]
At-a-Glance: Comparison of Analytical Techniques
| Feature | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Detailed molecular structure, connectivity, and quantification of protons. | Separation of volatile compounds, molecular weight, and fragmentation pattern. | Separation of a wide range of compounds, molecular weight, and fragmentation pattern. |
| Sample Requirements | ~1-10 mg, soluble in a deuterated solvent. | Small sample size, must be volatile or amenable to derivatization. | Small sample size, must be soluble in a suitable mobile phase. |
| Primary Use | Structural elucidation and confirmation. | Purity assessment, identification of volatile impurities. | Purity assessment, impurity profiling, quantification. |
| Advantages | Non-destructive, provides unambiguous structural information. | High sensitivity and resolution, extensive libraries for compound identification. | Broad applicability, high sensitivity and selectivity, suitable for non-volatile compounds. |
| Limitations | Lower sensitivity compared to MS techniques, complex mixtures can be challenging to analyze. | Requires volatile and thermally stable analytes, derivatization can add complexity. | Matrix effects can suppress ionization, co-eluting compounds can interfere with analysis. |
Experimental Protocols
¹H NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
GC-MS Analysis of Aromatic Amines
Sample Preparation (with Derivatization): [1]
-
To a sample of the compound, add an internal standard.
-
Adjust the pH to >8 with a suitable base (e.g., saturated sodium bicarbonate solution).[1]
-
Extract the amine into an organic solvent such as dichloromethane.[1]
-
Dry the organic extract and concentrate it under a stream of nitrogen.[1]
-
Add a derivatizing agent (e.g., pentafluoropropionic anhydride, PFPA) and heat to complete the reaction.[1][3]
-
Evaporate the excess reagent and reconstitute the sample in a suitable solvent for injection.[1]
Instrumentation: [3]
-
GC System: Equipped with a capillary column suitable for amine analysis (e.g., a mid-polarity column).
-
Injection: Pulsed splitless injection is often used to enhance sensitivity.[3]
-
Oven Program: A temperature gradient is used to separate the analytes.
-
MS Detector: Operated in electron ionization (EI) mode with a mass range appropriate for the target analytes.[3]
LC-MS Analysis of Primary Aromatic Amines
Sample Preparation: [4]
-
Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
For migration studies from materials, the sample can be extracted into a simulant solution (e.g., 3% acetic acid).[4]
-
Add an internal standard (e.g., a deuterated analog) for accurate quantification.[4]
-
Filter the sample through a 0.2 µm filter prior to injection.[4]
Instrumentation: [4]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column with a stationary phase suitable for the separation of basic compounds (e.g., a PFP or C18 column).[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
MS Detector: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4]
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized compound, incorporating the techniques discussed.
Caption: A logical workflow for the synthesis, purification, and analytical characterization of a chemical compound.
References
Guide to 13C NMR Peak Assignment for 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For researchers and professionals in drug development and chemical sciences, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone technique for determining the carbon framework of organic molecules. This guide provides a detailed comparison and predicted peak assignment for the 13C NMR spectrum of 3-(4-(trifluoromethyl)phenyl)propan-1-amine, a compound of interest in medicinal chemistry and materials science.
Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~41.5 | Aliphatic carbon directly attached to the electron-withdrawing amino group, resulting in a downfield shift compared to a standard alkane. |
| C2 | ~33.0 | Methylene carbon beta to the amino group and gamma to the aromatic ring. |
| C3 | ~31.5 | Benzylic carbon, shifted slightly downfield due to the proximity of the aromatic ring. |
| C4 | ~146.0 | Quaternary aromatic carbon attached to the propyl chain. Its chemical shift is significantly influenced by the substituent. |
| C5 / C9 | ~129.0 | Aromatic CH carbons ortho to the propyl chain. |
| C6 / C8 | ~125.5 (quartet, J ≈ 3-4 Hz) | Aromatic CH carbons meta to the propyl chain and ortho to the CF3 group, showing characteristic splitting due to coupling with fluorine. |
| C7 | ~128.0 (quartet, J ≈ 32 Hz) | Quaternary aromatic carbon attached to the trifluoromethyl group. The strong electron-withdrawing effect and C-F coupling significantly shift this peak downfield and split it into a quartet. |
| CF3 | ~124.5 (quartet, J ≈ 272 Hz) | Carbon of the trifluoromethyl group, exhibiting a large downfield shift and a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms. |
Comparison with Structurally Related Compounds
To enhance the confidence in these predictions, a comparison with the experimental 13C NMR data of related molecules is insightful:
-
1-Ethyl-4-(trifluoromethyl)benzene: The aromatic signals of this compound provide a good reference for the trifluoromethyl-substituted phenyl group. The chemical shifts of the aromatic carbons in our target molecule are expected to be in a similar range.
-
3-Phenylpropan-1-amine: The aliphatic chain signals in this molecule serve as a baseline for the aminopropyl portion of our target compound. The presence of the trifluoromethyl group on the phenyl ring will induce small shifts in these aliphatic carbons.
By analyzing the substituent effects, we can confidently predict the relative positions of the carbon signals in this compound.
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for acquiring a high-quality 13C NMR spectrum is crucial for accurate data interpretation.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O, depending on solubility).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
-
A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
The number of scans should be sufficient to obtain a good signal-to-noise ratio, which depends on the sample concentration.
-
A relaxation delay (d1) of 1-2 seconds is generally adequate for qualitative spectra.
4. Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Identify and label the peaks.
Visualization of Molecular Structure and Carbon Numbering
To facilitate the discussion of the 13C NMR peak assignments, a clear representation of the molecular structure with numbered carbons is essential.
Caption: Molecular structure of this compound with carbon numbering for 13C NMR peak assignment.
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine. Due to the lack of publicly available experimental data for this specific compound, its fragmentation is compared with the experimentally determined fragmentation of its non-fluorinated analog, 3-phenylpropan-1-amine. This comparative approach allows for an understanding of the influence of the trifluoromethyl substituent on the fragmentation pathways.
Predicted and Comparative Fragmentation Analysis
The fragmentation of primary amines upon electron ionization is primarily dictated by two key mechanisms: α-cleavage and benzylic cleavage.[1][2][3] For this compound, the molecular ion is expected at a mass-to-charge ratio (m/z) of 203.
α-Cleavage: This is a characteristic fragmentation for aliphatic amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2][3] This process results in a stable, resonance-stabilized imminium cation. For this compound, α-cleavage is predicted to yield a prominent fragment at m/z 30.
Benzylic Cleavage and Rearrangement: Cleavage of the bond between the second and third carbon of the propyl chain (β-cleavage from the amine or benzylic cleavage relative to the ring) would lead to the formation of a tropylium ion or a substituted tropylium ion. For aromatic compounds, the formation of a tropylium ion (m/z 91) is a common fragmentation pathway.[4] In the case of the trifluoromethyl-substituted compound, this would lead to a fragment at m/z 159.
The following table summarizes the predicted major fragments for this compound and compares them with the observed fragments for 3-phenylpropan-1-amine.
| Fragment Ion | Predicted m/z for this compound | Observed m/z for 3-phenylpropan-1-amine[5] | Proposed Structure of Fragment | Fragmentation Pathway |
| Molecular Ion [M]•+ | 203 | 135 | [C10H12F3N]•+ | - |
| α-Cleavage Fragment | 30 | 30 | [CH2=NH2]+ | α-Cleavage |
| Benzylic Fragment | 159 | 91 | [C8H6F3]+ | Benzylic Cleavage |
| Loss of NH3 | 186 | 118 | [C10H9F3]•+ | Neutral Loss |
Experimental Protocols
The following is a general experimental protocol for acquiring electron ionization mass spectra for compounds similar to this compound.
Sample Preparation:
-
Dissolve the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inject a small volume (typically 1 µL) of the solution into the mass spectrometer, often via a gas chromatograph for separation and introduction into the ion source.
Mass Spectrometry Parameters (Typical for EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight
-
Scan Range: m/z 20-300
Fragmentation Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways.
Caption: Predicted fragmentation of this compound.
Caption: Fragmentation of the analog, 3-phenylpropan-1-amine.
Comparative Discussion
The primary difference in the predicted mass spectrum of this compound compared to the observed spectrum of 3-phenylpropan-1-amine is the mass of the molecular ion and the benzylic fragment, both shifted by +68 amu due to the presence of the CF3 group. The α-cleavage fragment at m/z 30 is expected to be a major peak in both spectra, as it is a highly favored fragmentation for primary amines.[2][3]
The electron-withdrawing nature of the trifluoromethyl group may influence the relative abundance of the benzylic fragment. While the tropylium ion (m/z 91) is a very stable and thus abundant fragment for many benzyl compounds, the substituted tropylium ion (m/z 159) may have different stability, potentially altering its relative intensity in the spectrum.
References
A Comparative Guide to Purity Determination of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for determining the purity of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, a key fluorinated aromatic amine intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares High-Performance Liquid Chromatography (HPLC) as the primary method with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols and performance data are provided to aid in method selection and implementation.
Overview of Analytical Techniques
The purity assessment of this compound requires robust analytical methods capable of separating the main component from potential process-related impurities and degradation products. Due to its aromatic nature and the presence of a primary amine group, a variety of techniques can be employed, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, reversed-phase HPLC with UV detection is the most common and versatile method for purity determination of non-volatile and thermally stable compounds like the target analyte.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides structural information, making it excellent for identifying volatile impurities. However, primary amines often require derivatization to improve their volatility and chromatographic performance.[2]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly well-suited for the analysis of charged species. It can be a powerful tool for separating closely related amines and chiral compounds.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct quantification of the analyte without the need for a specific reference standard for each impurity. 19F qNMR is especially advantageous for fluorinated compounds.[4]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the different analytical methods for the purity determination of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Capillary Electrophoresis (CE) | 19F Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility after conversion to a less polar derivative, with mass-based identification. | Separation based on differential migration of charged species in an electric field. | Signal intensity is directly proportional to the number of 19F nuclei in a magnetic field. |
| Typical Purity Range | 98-100% | 98-100% | 98-100% | 95-100% |
| Limit of Detection (LOD) | ~0.01% | <0.01% | ~0.05% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | ~0.15% | ~0.3% |
| Key Advantages | High precision and accuracy, robust and widely available, suitable for non-volatile compounds.[1] | High sensitivity and specificity, provides structural information for impurity identification.[5] | High separation efficiency, low sample and solvent consumption, suitable for chiral separations.[3] | No analyte-specific reference standard needed, non-destructive, provides structural information, fast for fluorinated compounds.[4] |
| Key Limitations | Requires a chromophore for UV detection, method development can be time-consuming. | Requires derivatization for polar amines, which adds complexity and potential for side reactions.[2] | Lower concentration sensitivity compared to GC-MS, reproducibility can be challenging. | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated HPLC procedure for the structurally related compound, fluoxetine, and is suitable for the purity determination of this compound and its non-polar impurities.[6][7]
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.0 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the sample in the diluent.
Validation Parameters (Typical):
-
Linearity: Correlation coefficient (r²) > 0.999 over a range of LOQ to 150% of the target concentration.
-
Accuracy: Recovery between 98.0% and 102.0%.
-
Precision: Relative standard deviation (RSD) < 2.0% for repeatability and intermediate precision.
-
LOD: ~0.01%
-
LOQ: ~0.05%
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the identification and quantification of volatile impurities and the main component after derivatization with trifluoroacetic anhydride (TFAA).[2][8]
Derivatization Protocol:
-
Place a known amount of the sample (approx. 1 mg) into a reaction vial.
-
Add 200 µL of an anhydrous solvent (e.g., ethyl acetate).
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Alternative Method 2: Capillary Electrophoresis (CE)
This protocol provides a general framework for the analysis of aromatic amines by CE.[3]
CE Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm effective length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Solution Preparation:
-
Sample Solution: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Alternative Method 3: 19F Quantitative NMR (qNMR)
This method is highly specific for the quantification of fluorinated compounds.[4][9]
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Solvent: DMSO-d6.
-
Internal Standard: A certified reference material containing fluorine with a known purity and a resonance that does not overlap with the analyte signal (e.g., trifluoroacetic acid).
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: 16 or higher for an adequate signal-to-noise ratio.
Data Processing:
The purity of the analyte is calculated by comparing the integral of a well-resolved 19F signal from the analyte with the integral of the 19F signal from the internal standard, taking into account the number of fluorine atoms each signal represents, their molar masses, and the weight of the sample and internal standard.
Potential Impurities
The synthesis of this compound often involves the reductive amination of 3-(4-(trifluoromethyl)phenyl)propanal. Potential impurities may include:
-
Unreacted starting materials: 3-(4-(trifluoromethyl)phenyl)propanal.
-
By-products of the reduction: 3-(4-(trifluoromethyl)phenyl)propan-1-ol.
-
Over-alkylation products: Di- and tri-alkylated amines.
-
Isomeric impurities: Positional isomers of the trifluoromethyl group on the phenyl ring.[10]
-
Degradation products: Oxidation products of the amine.
The chosen analytical method should be able to separate these potential impurities from the main component to ensure accurate purity determination. The HPLC method described is particularly well-suited for separating the starting material, alcohol by-product, and other non-volatile impurities. GC-MS is excellent for identifying volatile by-products.
Diagrams
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Methods.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104058977A - Synthesis, purification and content control method of fluoxertine hydrochloride capsule impurity - Google Patents [patents.google.com]
GC-MS analysis protocol for 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
An Objective Comparison of Analytical Methods for the Determination of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methodologies for this compound, a key fluorinated building block in organic synthesis. We will focus on a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol and compare its performance with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Comparative Analysis of Analytical Methods
The selection of an analytical technique is critical and depends on factors such as sensitivity, selectivity, sample matrix, and throughput. Below is a summary of quantitative data for GC-MS and HPLC-MS methods for the analysis of this compound. It is important to note that the direct GC-MS analysis of primary amines like the target compound can be challenging due to their polarity, which may lead to poor chromatographic peak shapes.[1] Therefore, a derivatization step is often necessary to improve volatility and thermal stability.[1][2]
| Parameter | GC-MS with Derivatization (Acylation) | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 5% |
| Sample Throughput | Moderate | High |
| Primary Advantage | High separation efficiency for volatile and semi-volatile compounds. | Excellent for polar and non-volatile compounds, no derivatization needed. |
| Primary Disadvantage | Often requires derivatization for polar analytes like primary amines. | Potential for matrix effects, higher operational complexity.[3] |
Experimental Protocols
GC-MS Analysis Protocol with Derivatization
This protocol is adapted from established methods for the analysis of primary amines and structurally similar compounds.[4]
1. Sample Preparation and Derivatization (Acylation)
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or methanol) at a concentration of 1 mg/mL. Create a series of dilutions for the calibration curve.
-
Extraction (if from a matrix):
-
Dissolve the sample in 0.5 M HCl.
-
Adjust the pH to 9-10 with 25% (v/v) ammonium hydroxide to form the free base.[4]
-
Perform a liquid-liquid extraction with a non-polar solvent like chloroform or ethyl acetate (repeat three times).[4]
-
Dry the combined organic extracts over anhydrous sodium sulfate.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]
-
-
Derivatization:
-
Reconstitute the dried residue or an aliquot of the standard solution in a clean, dry vial.
-
Add an acylating agent such as heptafluorobutyric anhydride (HFBA) and a catalyst (e.g., pyridine).[5]
-
Heat the mixture at 60-70°C for 30-60 minutes to form the stable, less polar, and more volatile amide derivative.[5]
-
After cooling, evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the derivatized sample in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[4]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]
-
GC Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[6][7]
-
Injection: 1 µL of the sample is injected in splitless mode.[6]
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 15°C/min.
-
Ramp 2: Increase to 280°C at a rate of 25°C/min.
-
Final hold: 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.[7]
-
Quadrupole Temperature: 150°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for the derivatized analyte should be determined from a full scan analysis of a standard.
-
Alternative Method: HPLC-MS/MS Protocol
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful alternative that does not require derivatization.
1. Sample Preparation
-
Standard and Sample Preparation: Dissolve the compound and samples in the mobile phase or a compatible solvent. Filtration of the sample solution through a 0.22 µm syringe filter is recommended.
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
HPLC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. The precursor ion will be the protonated molecule [M+H]⁺, and product ions will be determined by fragmentation of the precursor.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. biolmolchem.com [biolmolchem.com]
- 8. agilent.com [agilent.com]
A Comparative Analysis of the Biological Activity of Trifluoromethylphenylpropanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the stereoisomers of trifluoromethylphenylpropanamine, focusing on fenfluramine and its active metabolite, norfenfluramine. The distinct pharmacological profiles of the d- and l-enantiomers are detailed, supported by experimental data from preclinical studies. This document aims to serve as a valuable resource for researchers in the fields of pharmacology and medicinal chemistry, aiding in the understanding and development of neurologically active compounds.
Executive Summary
Trifluoromethylphenylpropanamine derivatives, particularly fenfluramine, have a history of use as anorectic agents and have been repurposed for the treatment of certain epileptic disorders. The biological activity of fenfluramine is complex, as it is a racemic mixture of d- and l-enantiomers, both of which are metabolized to active d- and l-norfenfluramine. These isomers exhibit significant differences in their interactions with monoaminergic systems, particularly the serotonergic system. The d-enantiomers are generally more potent in their serotonergic activity, which is linked to both therapeutic efficacy and potential adverse cardiovascular effects. In contrast, the l-enantiomers show a different profile, with some studies suggesting a better safety profile while retaining anticonvulsant activity. This guide presents a detailed comparison of the anticonvulsant effects, receptor binding affinities, and impact on neurotransmitter levels of these isomers.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the anticonvulsant efficacy and receptor binding profiles of the d- and l-isomers of fenfluramine and norfenfluramine.
Table 1: Anticonvulsant Activity of Trifluoromethylphenylpropanamine Isomers
| Compound | Seizure Model | ED₅₀ (mg/kg, i.p.) | Brain EC₅₀ (ng/g) | Reference(s) |
| d,l-Fenfluramine | MES Test (mice) | 8.1 - 10.7 | - | [1] |
| Audiogenic (DBA/2 mice) | 10.2 | 13,200 | [2][3] | |
| d-Fenfluramine | MES Test (mice) | - | - | [1] |
| l-Fenfluramine | MES Test (mice) | - | - | [1] |
| Audiogenic (DBA/2 mice) | 17.7 | 25,400 | [2][3] | |
| d,l-Norfenfluramine | MES Test (mice) | - | - | |
| Audiogenic (DBA/2 mice) | 1.3 | - | [4] | |
| d-Norfenfluramine | MES Test (mice) | - | - | [1] |
| l-Norfenfluramine | MES Test (mice) | - | - | [1] |
| Audiogenic (DBA/2 mice) | 1.2 | 1,940 | [2][3] |
MES: Maximal Electroshock Seizure. ED₅₀: Median Effective Dose. EC₅₀: Median Effective Concentration. i.p.: Intraperitoneal.
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Trifluoromethylphenylpropanamine Isomers
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂ₑ | 5-HT₂C | Reference(s) |
| Fenfluramine (racemic) | 673 - 1950 (antagonist) | >1000 | High Affinity | Moderate Potency (full agonist) | [5][6] |
| Norfenfluramine (racemic) | 673 - 1950 (antagonist) | Moderate Affinity | 10 - 50 (full agonist) | High Potency (full agonist) | [5][6][7] |
Data for individual enantiomers are not consistently available across all receptor subtypes in the reviewed literature.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of fenfluramine and its metabolites involves the modulation of serotonergic neurotransmission. Dextro-fenfluramine (d-fenfluramine) is known to inhibit the reuptake and stimulate the release of serotonin (5-HT)[5]. The metabolite, norfenfluramine, has a high affinity for several serotonin receptors, particularly the 5-HT₂ subtypes[5][7]. The anticonvulsant effects are thought to be mediated through interactions with 5-HT₁D, 5-HT₂ₐ, and 5-HT₂C receptors, as well as the sigma-1 receptor[8].
Cardiovascular side effects, such as valvular heart disease, have been linked to the activation of 5-HT₂ₑ receptors on heart valve leaflets, primarily by d-norfenfluramine[7][8][9].
Serotonin 5-HT₂ₐ Receptor Signaling Pathway
Activation of the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR), primarily involves the Gq/G₁₁ signaling cascade[2][3]. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG)[3]. IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses[3].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model used to evaluate the efficacy of anticonvulsant compounds against generalized tonic-clonic seizures[4][10][11][12].
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal or auricular electrodes.
Procedure:
-
Animal Preparation: Mice or rats are acclimated to the laboratory environment for at least 3-4 days prior to testing[10].
-
Drug Administration: Test compounds are administered, typically intraperitoneally (i.p.), at various doses to different groups of animals.
-
Electrode Application: A drop of topical anesthetic is applied to the animal's eyes before placing corneal electrodes to minimize discomfort[12]. A saline solution is used to improve electrical conductivity[12].
-
Seizure Induction: An alternating electrical current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through the electrodes[12].
-
Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure[10]. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.
Audiogenic Seizure Test in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for reflex epilepsy[1][13][14].
Apparatus:
-
Acoustic chamber.
-
Sound generator capable of producing a high-intensity stimulus (e.g., 110 dB at 11 kHz).
Procedure:
-
Animal Handling: DBA/2 mice, typically between 21 and 28 days of age when susceptibility is highest, are used[1][13]. They are acclimated to the laboratory environment.
-
Drug Administration: Test compounds are administered to groups of mice at various doses.
-
Seizure Induction: A single mouse is placed in the acoustic chamber and allowed a brief acclimatization period (e.g., 60 seconds)[1]. The sound stimulus is then presented for a fixed duration (e.g., up to 60 seconds) or until a tonic-clonic seizure occurs[1].
-
Observation and Scoring: The mouse is observed for a characteristic seizure sequence: wild running, followed by clonic and then tonic convulsions, which can lead to respiratory arrest[1][13]. The latency to and duration of each phase are recorded. Protection is often defined as the absence of the tonic seizure phase.
-
Data Analysis: The ED₅₀ is determined by analyzing the dose-response relationship for protection against the tonic seizure component.
In Vitro Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.
Materials:
-
Cells stably expressing the human serotonin transporter (hSERT).
-
[³H]Serotonin (radiolabeled serotonin).
-
Test compounds and reference inhibitors (e.g., fluoxetine).
-
Scintillation counter.
Procedure:
-
Cell Culture: hSERT-expressing cells are plated in 96-well plates and grown to confluence[15].
-
Pre-incubation: Cells are washed and then pre-incubated with various concentrations of the test compound for 15-30 minutes at 37°C[15].
-
Uptake Initiation: [³H]Serotonin is added to each well to initiate the uptake process[15].
-
Incubation: The plate is incubated for a short period (5-15 minutes) at 37°C[15].
-
Termination and Lysis: The uptake is terminated, and the cells are lysed[15].
-
Scintillation Counting: The radioactivity within the cell lysates is measured using a liquid scintillation counter[15].
-
Data Analysis: The specific uptake is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake) is determined from the dose-response curve.
Discussion and Conclusion
The stereoisomers of trifluoromethylphenylpropanamine, specifically fenfluramine and norfenfluramine, exhibit distinct and complex pharmacological profiles. The available data indicates that while all isomers possess some level of anticonvulsant activity, their potency and mechanisms of action differ.
-
Anticonvulsant Activity: In the audiogenic seizure model, l-norfenfluramine is notably more potent than its parent compound, l-fenfluramine, and the racemic mixtures[2][3]. This suggests that the metabolite is a key contributor to the anticonvulsant effect. In the MES model, the enantiomers of fenfluramine and norfenfluramine show comparable activity, with the exception of d-norfenfluramine, which exhibits dose-limiting neurotoxicity[2][16].
-
Serotonergic Effects: The d-enantiomers, particularly d-norfenfluramine, are more potent in their effects on the serotonin system, including serotonin release and interaction with 5-HT₂ receptors[17][18]. This potent serotonergic activity is believed to be responsible for both the therapeutic effects and the adverse cardiovascular events associated with fenfluramine. The cardiovascular toxicity is primarily attributed to the activation of 5-HT₂ₑ receptors by d-norfenfluramine[7][8][9].
-
Therapeutic Implications: The differences in the biological activities of these isomers have significant implications for drug development. The potent anticonvulsant activity of l-norfenfluramine, coupled with the lower risk of cardiovascular side effects associated with the l-enantiomers, suggests that l-fenfluramine or l-norfenfluramine could be attractive candidates for development as enantiomerically pure antiseizure medications[2][16].
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 14. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d- and l-isomers of fenfluramine differ markedly in their interaction with brain serotonin and catecholamines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Phenylpropanamines: A Guide for Researchers
The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry. This functional group can dramatically alter a molecule's physicochemical and pharmacological properties. This guide provides an objective comparison between a representative non-fluorinated phenylpropanamine, Amphetamine , and its trifluoromethylated analog, Norfenfluramine , supported by experimental data to illuminate the effects of this key structural modification.
The trifluoromethyl group is highly valued in drug design for several reasons. Its strong electron-withdrawing nature can significantly influence a molecule's interaction with biological targets, often leading to increased binding affinity and potency.[1][2][3] Furthermore, the C-F bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally stable against metabolic degradation by enzymes such as cytochrome P450.[1][2][4] This enhanced metabolic stability can lead to longer drug half-lives.[4][5] The lipophilicity conferred by the trifluoromethyl group can also improve a drug's ability to penetrate cell membranes, including the blood-brain barrier, potentially enhancing its absorption and distribution.[2][4][5]
This guide will delve into the pharmacodynamic and pharmacokinetic differences between Amphetamine and Norfenfluramine, providing researchers with a clear, data-driven perspective on the impact of trifluoromethylation.
Pharmacodynamic Profile: Transporter Affinity and Mechanism of Action
Both Amphetamine and Norfenfluramine exert their primary effects by interacting with presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). They act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux), which increases the concentration of monoamines in the synaptic cleft.[6][7][8][9]
However, the presence of the trifluoromethyl group on the phenyl ring of Norfenfluramine significantly shifts its selectivity profile compared to Amphetamine. While Amphetamine primarily targets catecholamine transporters (DAT and NET)[8][10], Norfenfluramine shows potent activity at both serotonin and norepinephrine transporters.[9][11]
A key distinction in mechanism is that Norfenfluramine also functions as a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, an action not prominently associated with Amphetamine.[9] This additional activity contributes to its distinct pharmacological effects.
Quantitative Comparison of Monoamine Release
The following table summarizes the potency of (+)-Norfenfluramine as a monoamine releaser. Amphetamine is known to be a potent releaser of dopamine and norepinephrine, with significantly lower potency for serotonin release.[8]
| Compound | Target | Potency (EC50, nM) |
| (+)-Norfenfluramine | [3H]5-HT (Serotonin) Release | 59[11] |
| [3H]NE (Norepinephrine) Release | 73[11] | |
| Amphetamine | NE Release | More potent than Norfenfluramine's parent compound[12][13] |
| DA Release | High Potency[14] | |
| 5-HT Release | ~500-fold lower affinity for SERT vs DAT/NET[8] |
Pharmacokinetic Profile: The Impact of Fluorination on ADME
The addition of a trifluoromethyl group significantly alters the pharmacokinetic profile of the phenylpropanamine scaffold, primarily by enhancing metabolic stability.
Amphetamine has good oral bioavailability and a high volume of distribution (~4 L/kg).[15] It undergoes extensive hepatic metabolism, though a notable fraction is excreted unchanged.[15] Its elimination half-life in adults is generally in the range of 6-12 hours.[15][16]
Norfenfluramine , as the active metabolite of fenfluramine, demonstrates the expected increase in metabolic stability. This results in a longer elimination half-life compared to its parent compound, with values around 12 hours reported in rats.[17] Like other lipophilic amphetamine derivatives, it shows extensive penetration into the brain.[18] The metabolism of norfenfluramine is mediated by several cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2D6.[19][20]
Comparative Pharmacokinetic Parameters
| Parameter | Amphetamine | Norfenfluramine | General Effect of -CF3 Group |
| Elimination Half-life (t1/2) | 6-12 hours (human adults)[15][16] | ~6-12 hours (rat)[17][18] | Increases metabolic stability, often leading to longer half-life[1][2][4] |
| Volume of Distribution (Vd) | ~4 L/kg[15] | Large; extensive brain penetration[17][18] | Increases lipophilicity, can increase Vd[2] |
| Plasma Protein Binding | < 20%[15] | ~40% (rat)[17] | Variable |
| Metabolism | Extensive hepatic metabolism[15] | Primarily via CYP1A2, 2B6, 2D6[20] | Resistant to metabolic degradation[1][4] |
| Oral Bioavailability | Good[15] | Rapidly absorbed (as parent drug)[17] | Can improve absorption[4] |
Experimental Protocols
Protocol 1: In Vitro Synaptosomal Monoamine Release Assay
This assay is used to determine the potency and efficacy of a compound to induce the release of neurotransmitters from nerve terminals (synaptosomes).
Objective: To quantify the EC50 value of a test compound for releasing radiolabeled monoamines ([3H]5-HT, [3H]NE, or [3H]DA).
Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., rat cortex or striatum) is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes.
-
Radiolabel Loading: Synaptosomes are incubated with a specific radiolabeled neurotransmitter (e.g., [3H]5-HT) to allow for uptake into the vesicles.
-
Superfusion: The loaded synaptosomes are transferred to a superfusion apparatus and washed with buffer to establish a stable baseline of radioactivity.
-
Drug Exposure: The test compound (e.g., Norfenfluramine) is added to the superfusion buffer at various concentrations.
-
Fraction Collection: Fractions of the superfusate are collected over time.
-
Quantification: The radioactivity in each fraction is measured using liquid scintillation counting.
-
Data Analysis: The amount of [3H]5-HT released above baseline is calculated for each drug concentration. An EC50 value, the concentration that produces 50% of the maximum effect, is determined by non-linear regression analysis.[11]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This experiment determines key pharmacokinetic parameters of a compound after administration to a living animal.
Objective: To determine the half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) of a test compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[18][21]
-
Drug Administration: The compound is administered via a specific route, such as intravenous (IV) bolus for determining absolute bioavailability and clearance, or intraperitoneal (IP) / oral (PO) for other assessments.[18][21]
-
Serial Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration. Brain tissue can also be collected at the end of the study.[18]
-
Sample Processing: Plasma is separated from blood by centrifugation. Both plasma and brain homogenates are typically stored at -80°C until analysis.
-
Bioanalysis: Drug concentrations in the plasma and/or brain tissue are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18][21]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to calculate the key PK parameters.[21][22]
Conclusion
The comparison between Amphetamine and Norfenfluramine clearly illustrates the profound impact of adding a trifluoromethyl group to a phenylpropanamine scaffold. This single chemical modification:
-
Shifts Pharmacodynamic Selectivity: It enhances activity at the serotonin transporter, creating a more balanced serotonin-norepinephrine releasing agent compared to the catecholamine-selective profile of amphetamine. It also introduces a distinct 5-HT2 receptor agonist activity.
-
Enhances Pharmacokinetic Properties: The -CF3 group increases metabolic stability, a property that generally contributes to a longer duration of action and can alter dosing regimens.
For researchers in drug development, this comparison underscores the utility of fluorination as a tool to fine-tune the pharmacological profile of lead compounds to achieve a desired therapeutic effect.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
- 9. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 10. Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of amphetamine and fenfluramine on brain noradrenaline and MOPEG-SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the effects of fenfluramine and amphetamine on uptake release and catabolism of norepinephrine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration | RTI [rti.org]
A Comparative Pharmacological Study of 3- and 4-Trifluoromethylphenylpropanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological profiles of 3-trifluoromethylphenylpropanamine (also known as norfenfluramine) and its positional isomer, 4-trifluoromethylphenylpropanamine. The positioning of the trifluoromethyl (-CF3) group on the phenyl ring significantly influences the interaction of these compounds with key biological targets, primarily within the serotonergic system. While extensive experimental data is available for the 3-CF3 isomer, a major metabolite of the anorectic drug fenfluramine, data for the 4-CF3 isomer is notably scarce in publicly available literature.
This comparison, therefore, presents quantitative data for the 3-CF3 isomer and offers a predictive profile for the 4-CF3 isomer based on established structure-activity relationships (SAR) for para-substituted phenethylamines.
Overview of Isomers
Both 3- and 4-trifluoromethylphenylpropanamine are amphetamine analogues. The electron-withdrawing nature and lipophilicity of the trifluoromethyl group are critical determinants of their pharmacological activity.[1] The 3-CF3 isomer, norfenfluramine, is well-characterized as a potent serotonin (5-HT) releasing agent and a direct agonist at several 5-HT receptor subtypes.[2] This activity profile is responsible for both the therapeutic effects (appetite suppression) and the significant adverse effects (cardiac valvulopathy) associated with its parent compound, fenfluramine.
Quantitative Pharmacological Data: 3-Trifluoromethylphenylpropanamine
The following tables summarize the in vitro receptor binding affinities and functional activities of 3-trifluoromethylphenylpropanamine (norfenfluramine).
Table 1: Receptor Binding and Transporter Inhibition Profile
| Target | Ligand/Assay | Species | Ki (nM) | IC50 (nM) | Reference |
| Serotonin Transporter (SERT) | [3H]Paroxetine Binding | Rat Brain | - | 190 | [3] |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 Binding | Rat Brain | - | 7,600 | [3] |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine Binding | Rat Brain | - | 1,300 | [3] |
| 5-HT2A Receptor | [3H]Ketanserin Binding | Human | 130 | - | [2] |
| 5-HT2B Receptor | [125I]DOI Binding | Human | 20 | - | [2] |
| 5-HT2C Receptor | [3H]Mesulergine Binding | Human | 1.3 | - | [2] |
Table 2: Functional Activity at Serotonin Receptors
| Receptor | Assay Type | Species | EC50 (nM) | Efficacy | Reference |
| 5-HT2A Receptor | Phosphoinositide Hydrolysis | CHO Cells | 11 | Full Agonist | [2] |
| 5-HT2B Receptor | Phosphoinositide Hydrolysis | L-M(TK-) Cells | 3.0 | Full Agonist | [2] |
| 5-HT2C Receptor | Phosphoinositide Hydrolysis | CHO Cells | 0.7 | Full Agonist | [2] |
Predicted Profile of 4-Trifluoromethylphenylpropanamine
Studies on para-halogenated amphetamines and cathinones have shown that substitution at the 4-position, particularly with electron-withdrawing groups, tends to increase potency and selectivity for the serotonin transporter (SERT) relative to the dopamine (DAT) and norepinephrine (NET) transporters.[4][5] For example, para-chloro substitution on amphetamine significantly enhances its relative potency at SERT.[5]
Hypothesized Characteristics of the 4-CF3 Isomer:
-
Monoamine Transporters: It is predicted to be a potent inhibitor of SERT, likely more selective for SERT over DAT and NET compared to unsubstituted amphetamine. Its potency relative to the 3-CF3 isomer is unknown without direct comparative data.
-
Serotonin Receptors: Activity at 5-HT2 receptor subtypes is likely, as this is a common feature of phenethylamine derivatives. However, the specific affinity and efficacy at 5-HT2A, 5-HT2B, and 5-HT2C receptors cannot be predicted with certainty and would require experimental validation.
This predictive analysis underscores the need for further experimental investigation to fully characterize the pharmacological profile of the 4-CF3 isomer and understand the impact of this specific positional change.
Key Biological Pathways and Experimental Workflows
To provide context for the data presented, the following diagrams illustrate a critical signaling pathway and a standard experimental workflow.
Caption: 5-HT2B receptor signaling pathway activated by norfenfluramine.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
The following are representative protocols for the key experiments used to generate the data in this guide.
Protocol 1: Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is a generalized method for determining the binding affinity of test compounds at the serotonin transporter, adapted from standard industry practices.
-
Receptor Preparation:
-
HEK293 cells stably transfected with the human SERT are harvested and homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet (membrane preparation) is resuspended in fresh buffer to a final protein concentration of 10-20 µ g/well .
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format with a total volume of 200 µL per well.
-
Total Binding: 20 µL of vehicle, 160 µL of membrane preparation, and 20 µL of radioligand (e.g., 0.1-0.5 nM [3H]Paroxetine) are added to designated wells.
-
Non-Specific Binding (NSB): 20 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine), 160 µL of membrane preparation, and 20 µL of radioligand are added.
-
Test Compound: 20 µL of the test compound at various concentrations (typically a 10-point dilution series), 160 µL of membrane preparation, and 20 µL of radioligand are added.
-
The plate is incubated for 60-90 minutes at room temperature.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Filters are washed 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filters are dried, and scintillation fluid is added. Radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated as Total Binding - NSB.
-
The percentage of specific binding inhibited by the test compound is calculated for each concentration.
-
IC50 values are determined by non-linear regression analysis.
-
Ki values are calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Serotonin Release Assay
This protocol outlines a method to measure a compound's ability to induce serotonin release from platelets or synaptosomes, a key functional measure for these compounds.
-
Preparation of Platelets/Synaptosomes:
-
Platelet-rich plasma is obtained from healthy donors. Platelets are isolated by centrifugation and washed.
-
Alternatively, rat brain synaptosomes are prepared by homogenizing brain tissue and isolating the synaptosomal fraction through differential centrifugation.
-
The preparation is pre-loaded with [3H]Serotonin (e.g., 50 nM) for 30-60 minutes at 37°C.
-
After loading, the preparation is washed multiple times with buffer to remove excess unincorporated [3H]Serotonin.
-
-
Release Assay:
-
The [3H]Serotonin-loaded preparation is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
-
Aliquots of the suspension are added to tubes containing either buffer (for basal release) or the test compound at various concentrations.
-
The mixture is incubated for a short period (e.g., 10-30 minutes) at 37°C.
-
-
Separation and Quantification:
-
The incubation is stopped by placing the tubes on ice followed by rapid centrifugation to pellet the platelets/synaptosomes.
-
A sample of the supernatant, which contains the released [3H]Serotonin, is carefully removed.
-
The amount of radioactivity in the supernatant is measured by liquid scintillation counting.
-
The total amount of incorporated [3H]Serotonin is determined by lysing the pellet from the basal release tubes.
-
-
Data Analysis:
-
Serotonin release is expressed as a percentage of the total incorporated radioactivity.
-
Basal release is subtracted from the compound-induced release.
-
EC50 values (the concentration of compound that elicits 50% of the maximal release) are determined by plotting the percent release against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Spectral Validation of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a common synthetic route to 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, a valuable building block in medicinal chemistry. The successful synthesis is validated through a comprehensive spectral analysis, and its performance is compared against an alternative synthetic strategy. All experimental data is presented to support the validation and comparison.
Synthesis and Validation Workflow
The primary synthesis route detailed is a reductive amination of 3-(4-(trifluoromethyl)phenyl)propanal. This method is widely used for its efficiency and relatively mild reaction conditions. The workflow, from starting materials to the final validated product, is outlined below.
Safety Operating Guide
Navigating the Disposal of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, ensuring the protection of personnel and the environment.
Chemical Profile and Hazards
This compound is a chemical compound that requires careful handling due to its potential hazards. Safety data sheets for similar compounds indicate that it may cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Quantitative Safety Data
| Parameter | Information | Source |
| Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2) | [1] |
| Signal Word | Warning | |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection/face protection, protective clothing. | [1][2][3] |
| First Aid (Skin Contact) | Wash with plenty of water. If skin irritation occurs, get medical advice. | |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | |
| Environmental Hazards | Related compounds are noted to be very toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided. | [4][5] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a small spill, immediate action is crucial to mitigate exposure and environmental contamination.
Materials:
-
Chemical spill kit containing an inert absorbent material (e.g., vermiculite, dry sand, or earth)
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Sealable, labeled waste container
-
Sodium bicarbonate or other suitable neutralizing agent for acidic components (if applicable, though this compound is an amine)
-
Broom and dustpan or non-sparking scoop
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[4]
-
Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: For larger spills, contain the liquid with a bund or absorbent socks from the spill kit.
-
Absorb the Spill: Cover the spill with an inert absorbent material.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by water. Collect the cleaning materials for disposal.
-
Dispose of Waste: Label the waste container clearly as "Hazardous Waste: this compound" and follow the institutional or local guidelines for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Small Quantities: For small amounts of waste, carefully transfer the material into a designated, properly labeled, and sealable hazardous waste container.
-
Large Quantities: For larger quantities, it is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
-
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" and any associated hazard symbols.
-
Storage: Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.
-
Final Disposal:
-
The recommended method for final disposal is through a licensed chemical waste disposal service.
-
Chemical incineration equipped with an afterburner and scrubber system is a suitable disposal method to prevent the release of harmful substances.
-
Always adhere to all federal, state, and local regulations concerning the disposal of hazardous chemical waste.
-
Important Considerations:
-
Never dispose of this compound down the drain or in regular trash.
-
Avoid generating vapor or mist during handling and disposal.
-
In case of accidental release, absorb the material with an inert substance and dispose of it as hazardous waste.
-
Contaminated clothing should be removed and washed before reuse.
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
